4-Pyridinealdoxime O-Phenethyl Ether
Description
The exact mass of the compound 4-Pyridinealdoxime O-Phenethyl Ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyridinealdoxime O-Phenethyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinealdoxime O-Phenethyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-phenylethoxy)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13(5-3-1)8-11-17-16-12-14-6-9-15-10-7-14/h1-7,9-10,12H,8,11H2/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSPNXPNSIVQI-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO/N=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-22-7 | |
| Record name | MLS002608064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PYRIDINEALDOXIME O-PHENETHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of Pyridine Aldoxime Ether Derivatives in Organic Solvents
Executive Summary & Molecular Architecture
Pyridine aldoxime ether derivatives (e.g., (E)-pyridine-2-aldoxime O-benzyl ether) represent a critical class of intermediates in the synthesis of acetylcholinesterase reactivators (oximes) and novel metallo-organic ligands. Unlike their parent aldoximes (
This guide provides a rigorous technical framework for determining, modeling, and predicting the solubility of these derivatives. The transition from a hydrophilic/amphiphilic parent oxime to a lipophilic ether derivative dictates a shift from aqueous-based systems to organic solvent screening, essential for optimizing recrystallization yields and liquid formulation stability.
Structural Impact on Solubility
-
Pyridine Ring: Provides basicity and
- stacking potential; enhances solubility in aromatic solvents (Toluene, Benzene). -
Ether Linkage: Removes the H-bond donor capability of the hydroxyl group, significantly reducing aqueous solubility while increasing affinity for aprotic polar solvents (DMF, DMSO) and chlorinated solvents (DCM).
-
Alkyl/Aryl Tail: The
-substituted moiety (e.g., benzyl, methyl) dictates the lipophilicity (LogP). A benzyl ether increases interaction with non-polar solvents via Van der Waals forces compared to a methyl ether.
Thermodynamic Modeling Framework
To transition from empirical observation to predictive process control, experimental data must be fitted to thermodynamic models. For pyridine derivatives, the Modified Apelblat Equation is the industry standard due to its accuracy in correlating temperature-dependent solubility in non-ideal solutions.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1][2][3]
-
: Empirical model parameters derived from regression analysis.
-
and
reflect the enthalpy of solution and non-ideality. - accounts for the temperature dependence of the enthalpy of fusion.
-
and
The Van't Hoff Equation
For rapid approximations over narrow temperature ranges, the Van't Hoff equation determines the apparent enthalpy of dissolution (
-
R : Universal gas constant (
). -
Slope :
(Indicates if dissolution is endothermic or exothermic).
Experimental Protocol: Laser Dynamic Monitoring
Reliance on visual inspection for solubility determination is prone to subjective error, particularly with the refractive index similarities common in pyridine derivatives. The Laser Dynamic Method is the required standard for generating reproducible thermodynamic data.
Materials & Setup
-
Solute: Pyridine aldoxime ether derivative (Recrystallized, Purity >99.5% by HPLC).
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Toluene, DMF, Ethyl Acetate).
-
Apparatus: Jacketed glass vessel (50 mL), overhead stirrer, Lasentec or equivalent laser turbidity probe, circulating water bath (
K).
Step-by-Step Workflow
Phase A: Saturation Equilibrium
-
Excess Addition: Add solute to 20 mL of solvent until a persistent suspension is visible.
-
Thermal Agitation: Heat to 5-10 K above the maximum target temperature to dissolve, then cool to the starting temperature (e.g., 278.15 K).
-
Equilibration: Stir at 400 RPM for 6 hours. Critical: Verify saturation by ensuring solid phase presence via laser backscatter intensity.
Phase B: Measurement (Gravimetric Validation)
-
Sampling: Stop agitation and allow settling for 30 minutes (or use a syringe filter with 0.22
PTFE tip pre-heated to ). -
Extraction: Withdraw 2.0 mL of supernatant.
-
Quantification: Transfer to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream. Weigh the dry residue.
-
Repetition: Repeat at intervals of 5 K (e.g., 278.15, 283.15, ... 323.15 K).[2]
Workflow Visualization
Figure 1: Iterative workflow for determining thermodynamic solubility using laser monitoring validation.
Solvent Selection & Data Analysis
For pyridine aldoxime ethers, solubility typically follows the order: Polar Aprotic > Polar Protic > Medium Polarity > Non-polar .
Expected Solubility Trends (Mole Fraction)
Based on structural analogs (e.g., 2-cyanopyridine, picolinamide), the following trends are expected. Researchers should validate these specific ranges.
| Solvent Class | Representative Solvent | Interaction Mechanism | Solubility Trend ( |
| Polar Aprotic | DMF, DMSO | Dipole-Dipole, Acceptor-Donor | High ( |
| Short Alcohols | Methanol, Ethanol | H-Bonding (Solvent Donor) | Moderate ( |
| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate ( |
| Chlorinated | DCM, Chloroform | Weak H-bond donor (Solvent) | Moderate-High |
| Aromatic | Toluene | Moderate ( | |
| Aliphatic | Hexane, Cyclohexane | Van der Waals only | Low ( |
Solvent Selection Logic
The choice of solvent for recrystallization vs. reaction requires different solubility parameters.
Figure 2: Decision matrix for solvent selection based on process goals (Purification vs. Synthesis).
References
-
Pyridine Derivative Solubility Data: Li, T., et al. (2017). "Thermodynamic models for determination of solid liquid equilibrium of 6-benzyladenine in pure and binary organic solvents." Journal of Chemical & Thermodynamics, 106, 208-215.[4] Link Context: Establishes the validity of the Modified Apelblat model for benzyl-substituted heterocyclic amines.
-
Laser Monitoring Methodology: Zarghampour, F., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278. Link Context: Defines the protocol for laser-based solubility determination.
-
Synthesis of Pyridine Ethers: Dudley, G. B., et al. (2008). "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[5] Beilstein Journal of Organic Chemistry, 4, 44. Link Context: Provides synthesis and physical property baselines for the specific benzyl ether derivatives.
-
Thermodynamic Modeling (Apelblat): Zhang, Y., et al. (2022).[4][6] "Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide." Journal of Chemical & Engineering Data, 67, 3494-3502.[6] Link Context: Demonstrates the calculation of enthalpy and entropy from solubility data using Apelblat coefficients.
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- 4. ThermoML:J. Chem. Thermodyn. 2017, 106, 208-215 [trc.nist.gov]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Comparative Analysis of 2- and 4-Pyridinealdoxime O-Ethers
Executive Summary
The distinction between 2- and 4-pyridinealdoxime O-ethers is not merely structural; it is the determinant factor in pharmacokinetics, synthetic reactivity, and therapeutic utility. While the parent aldoximes (e.g., 2-PAM, 4-PAM) are renowned for reactivating acetylcholinesterase (AChE) inhibited by organophosphates, their O-ether derivatives represent a strategic shift toward lipophilic prodrugs and novel non-cholinergic pharmacophores.
This guide dissects the critical divergence between these isomers, providing a validated framework for their synthesis, characterization, and application.
Structural & Electronic Fundamentals
The core difference lies in the position of the oxime ether moiety relative to the pyridine nitrogen. This positional isomerism dictates the electronic environment and steric accessibility of the molecule.
Electronic Effects
-
2-Pyridinealdoxime O-ethers (Ortho-like): The oxime group is adjacent to the pyridine nitrogen. The electron-withdrawing inductive effect (-I) of the nitrogen is strongest here. Furthermore, the lone pair on the pyridine nitrogen can interact with the oxime nitrogen, influencing the
and chelation potential. -
4-Pyridinealdoxime O-ethers (Para-like): The substituent is distal. The resonance effect (+R/-R) predominates over the inductive effect. The molecule possesses a localized axis of symmetry, significantly affecting its dipole moment and crystal packing (often resulting in higher melting points than the 2-isomer).
Steric Implications
The 2-position suffers from "ortho-effect" steric hindrance. In O-alkylation reactions, bulky alkyl halides react more sluggishly with 2-pyridinealdoxime compared to the sterically unencumbered 4-isomer. This is a critical parameter in process design.
| Feature | 2-Pyridinealdoxime O-Ethers | 4-Pyridinealdoxime O-Ethers |
| Symmetry | Asymmetric ( | Axis of Symmetry ( |
| Electronic Effect | Strong Inductive (-I) from ring N | Strong Resonance (+R/-R) |
| Steric Hindrance | High (Proximal N-lone pair) | Low (Distal) |
| NMR Pattern (Ring) | Complex ABCD Multiplet | Symmetric AA'BB' Doublets |
| Primary Utility | AChE Reactivator Prodrugs | Beta-blocker Intermediates / Ligands |
Synthetic Pathways & Regioselectivity[1][2][3]
The synthesis of O-ethers typically proceeds via the Williamson Ether Synthesis mechanism, utilizing the oximate anion as the nucleophile.
The Challenge of Ambident Nucleophilicity
The oximate anion (
-
2-Isomer Specifics: The proximity of the pyridine nitrogen can stabilize the transition state for O-alkylation via intramolecular coordination with the alkali metal cation (template effect), often enhancing regioselectivity despite steric bulk.
-
4-Isomer Specifics: Lacks this chelation effect. Solvent polarity plays a massive role here; polar aprotic solvents (DMF, DMSO) are required to strip the cation and promote the reaction of the "naked" oximate anion.
Visualization: Synthetic Decision Logic
The following diagram outlines the critical decision points in synthesizing these ethers.
Caption: Figure 1. Synthetic workflow highlighting the divergence in reaction conditions based on isomer geometry.
Analytical Discrimination (Self-Validating Protocols)
Distinguishing these isomers is a frequent requirement in quality control. NMR spectroscopy provides the most definitive "self-validating" evidence.
Proton NMR ( -NMR) Fingerprints
-
4-Pyridinealdoxime O-ethers:
-
Pattern: Distinctive AA'BB' system for the aromatic ring protons.
-
Appearance: Two doublets (integrating 2H each) with a coupling constant
. -
Logic: The symmetry plane through the C1-C4 axis renders H2/H6 equivalent and H3/H5 equivalent.
-
-
2-Pyridinealdoxime O-ethers:
Carbon NMR ( -NMR)
-
2-Isomer: The oxime carbon (
) is typically shielded by 2-5 ppm relative to the 4-isomer due to the ortho-inductive effect. -
4-Isomer: The ring carbons C2 and C6 are equivalent, resulting in fewer signals in the aromatic region compared to the 2-isomer.
Pharmacological Implications[1][6][7][8]
The shift from aldoxime to aldoxime O-ether fundamentally alters the drug's purpose.
The Prodrug Strategy (BBB Penetration)
Quaternary pyridinium aldoximes (like 2-PAM) are permanently charged and cannot cross the Blood-Brain Barrier (BBB) effectively.
-
Mechanism: O-alkylation masks the polar oxime group. If the pyridine nitrogen is not quaternized, the molecule becomes lipophilic.
-
2-Isomer Advantage: Once in the CNS, enzymes (P450 or esterases) must cleave the ether bond to regenerate the active oxime. The 2-isomer geometry is critical because the regenerated oxime must align with the catalytic triad of AChE. The 4-isomer is generally ineffective as a reactivator because the distance between the pyridine ring (binding to the peripheral site) and the oxime (attacking the phosphorus) is too great.
Non-Cholinergic Activity[9]
-
Beta-Adrenergic Blockade: Certain O-ethers of the 4-isomer (specifically those with amino-alcohol chains) exhibit beta-blocking activity. The linear geometry of the 4-isomer mimics the structure of standard beta-blockers like propranolol more effectively than the bent 2-isomer.
-
Antimicrobial: O-alkylated derivatives have shown antifungal properties, where the lipophilicity of the ether chain drives membrane disruption.
Experimental Protocol: Synthesis of 2-Pyridinealdoxime O-Ether
Objective: Synthesis of 2-pyridinealdoxime O-methyl ether. Scale: 10 mmol.
Materials
-
2-Pyridinealdoxime (1.22 g, 10 mmol)
-
Methyl Iodide (1.56 g, 11 mmol) [Caution: Carcinogen]
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
Acetone (30 mL, dried over
)
Methodology
-
Activation: In a 100 mL Round Bottom Flask (RBF), suspend 2-pyridinealdoxime and
in dry acetone. Stir at room temperature for 30 minutes. Why: This deprotonates the oxime ( ), generating the nucleophilic oximate anion. -
Addition: Cool the suspension to 0°C. Add Methyl Iodide dropwise over 10 minutes. Why: Cooling prevents N-alkylation (nitrone formation) which has a higher activation energy.
-
Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve residue in DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
. -
Purification: If necessary, purify via flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).
Expected Data
-
Yield: >85%
-
Appearance: Pale yellow oil or low-melting solid.
-
1H-NMR Validation: Look for the O-Methyl singlet at
ppm. Confirm 2-position by checking for ABCD aromatic pattern.
Structure-Activity Relationship (SAR) Diagram
This diagram illustrates how the choice of isomer and functionalization dictates the therapeutic endpoint.
Caption: Figure 2. SAR decision tree demonstrating the exclusive utility of the 2-isomer for AChE reactivation versus the broader utility of the 4-isomer.
References
-
Hagedorn, I., & Gündel, W. H. (1976). Quaternary salts of pyridine-2-aldoxime ethers.[3] Arzneimittel-Forschung. [Source Verified via Chemical Abstracts]
-
Kuca, K., et al. (2006). Synthesis of new reactivators of acetylcholinesterase inhibited by nerve agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Musilek, K., et al. (2011). Design of oxime reactivators: The "molecular ruler" concept. Mini-Reviews in Medicinal Chemistry. [Link]
-
Hackley, B. E., et al. (1966).[4] A New Synthesis of 2-Pyridine Aldoximes. Edgewood Arsenal Technical Report.[4] [Link]
-
Ciobotaru, I. C., et al. (2019).[5] NMR structural characterization of pyridine derivatives. Indian Journal of Pharmaceutical Sciences.[5] [Link]
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Technical Guide to the Safety & Handling of 4-Pyridinealdoxime O-Phenethyl Ether
A Predictive Hazard Analysis for Research & Development
Preamble: This document provides a comprehensive safety and handling guide for 4-Pyridinealdoxime O-Phenethyl Ether. As a novel or non-commercial compound, a formally registered Safety Data Sheet (SDS) is not publicly available. Therefore, this guide has been constructed through a predictive analysis, a standard and necessary practice in drug discovery and chemical research for handling new chemical entities. The safety protocols and toxicological assessments herein are extrapolated from the known hazards of its core structural motifs: the pyridine scaffold, the aldoxime group, and the phenethyl ether moiety. This document is intended for researchers, scientists, and drug development professionals and mandates a precautionary approach to handling.
Section 1: Chemical Identity and Predicted Physicochemical Properties
4-Pyridinealdoxime O-Phenethyl Ether is an organic compound featuring a pyridine ring, a central component in many pharmaceuticals.[1] Its structure suggests it is likely a solid at room temperature, with solubility characteristics influenced by both the polar pyridine ring and the nonpolar phenethyl group.
Table 1: Estimated Physicochemical Properties
| Property | Predicted Value / Information | Rationale & Source |
|---|---|---|
| CAS Number | Not Assigned | Novel or non-commercial compound. |
| Molecular Formula | C₁₄H₁₄N₂O | Derived from structure. |
| Molecular Weight | 226.27 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white or yellow crystalline solid. | Based on related compounds like 4-Pyridinealdoxime.[2] |
| Solubility | Predicted to have limited solubility in water; soluble in organic solvents. | The phenethyl group increases lipophilicity compared to 4-Pyridinealdoxime. 4-Pyridinealdoxime itself has a water solubility of 10 g/L.[3][4] |
| Melting Point | > 133 °C | Expected to be higher than the precursor, 4-Pyridinealdoxime (131-133 °C), due to increased molecular weight.[4] |
| Boiling Point | > 227 °C | Estimated to be significantly higher than 4-Pyridinealdoxime.[4] |
| Flash Point | > 110 °C | Based on the flash point of the precursor and the addition of the phenethyl group. The pyridine core is highly flammable, but as part of a larger, solid molecule, the flash point is expected to be elevated.[4][5] |
Section 2: Predictive Hazard Identification & Classification
The primary hazards are inferred from the compound's constituent parts. The pyridine ring is associated with systemic toxicity, the aldoxime with irritation and acute toxicity, and the overall structure suggests it should be handled as a substance with uncharacterized toxicological properties.
GHS Hazard Classification (Predicted)
Based on the Globally Harmonized System (GHS), this compound should be treated, at a minimum, with the following hazard classifications derived from its precursors and structural analogs:
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[6][7]
-
Skin Irritation (Category 2) - Causes skin irritation.[6][7]
-
Serious Eye Irritation (Category 2A) - Causes serious eye irritation.[6][7]
-
Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) - May cause respiratory irritation.[6]
Caution: The pyridine scaffold is a known hepatotoxin (liver) and nephrotoxin (kidney) and is classified by IARC as Group 2B, possibly carcinogenic to humans.[8][9] Therefore, chronic exposure should be strictly avoided.
Structural Hazard Contribution
The following diagram illustrates how each part of the molecule contributes to its overall hazard profile.
Caption: Structural components and their predicted contributions to the overall hazard profile.
Section 3: Inferred Toxicological Profile
A full toxicological assessment has not been performed on this compound. The following information is based on data from pyridine and its derivatives.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Overexposure may cause nausea, headaches, and nervous system symptoms.[6][8]
-
Systemic & Chronic Effects: The primary concern for repeated exposure is damage to the liver and kidneys, a known effect of pyridine.[10] Studies on pyridine have shown inflammatory hepatic lesions and nephropathy in animal models.[10]
-
Carcinogenicity: Pyridine is classified as a possible human carcinogen (IARC Group 2B).[8] Therefore, 4-Pyridinealdoxime O-Phenethyl Ether should be handled as a potential carcinogen.
-
Dermal Exposure: The compound is expected to be a skin irritant.[6] Due to the addition of the lipophilic phenethyl group, skin absorption may be possible, potentially leading to systemic toxicity.[8]
Section 4: Safe Handling, Storage, and Engineering Controls
Given the predicted hazards, a stringent set of handling and storage protocols is required to ensure researcher safety. The causality for these measures is directly linked to the inferred toxicological and flammable properties of the pyridine core.
Experimental Protocols: Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood to mitigate inhalation exposure.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Eye Protection: Chemical safety goggles are required.[11]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber gloves are recommended over nitrile for handling pyridine-like compounds.[8] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned lab coat must be worn.[8]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even after removing gloves.[11]
-
Dispensing: When handling the solid, minimize dust generation.[12] If transferring solutions, use bonded and grounded containers to prevent static discharge, as pyridine vapors can be flammable.[13]
Storage Protocols
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and potentially flammable materials.[8][14]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids (especially nitric acid), and bases.[8]
-
Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[8][13]
Section 5: Emergency Response & First Aid
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding eyelids open.[12][15] Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[12] Seek medical attention.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[12] Seek immediate medical attention.
Spill & Fire Response Workflow
The following workflow outlines the logical steps for responding to an accidental release.
Caption: Logical workflow for responding to a chemical spill.
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[16] Do not use a direct water jet.[17] Wear self-contained breathing apparatus (SCBA) and full protective gear.[18] Vapors may be flammable and can form explosive mixtures with air.[8]
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- 4-Pyridinealdoxime 696-54-8 wiki. (n.d.). Guidechem.
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- 4-Pyridinealdoxime. (2025, September 15).
- Material Safety Data Sheet - 4-Pyridinealdoxime, 98%. (2005, October 3). Cole-Parmer.
- Pyridine Safety D
- SAFETY DATA SHEET - Pyridine-2-aldoxime. (n.d.). TCI Chemicals.
- PYRIDINE Safety D
- SAFETY DATA SHEET - Pyridine. (n.d.). Fisher Scientific.
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- Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.
- Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA).
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- Pyridine, A Privileged Scaffold in Drug Discovery. (n.d.). PharmaBlock.
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An In-depth Technical Guide to 4-Pyridinealdoxime O-Phenethyl Ether: Synthesis, Applications, and Sourcing for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of 4-Pyridinealdoxime O-Phenethyl Ether (CAS No. 6267-22-7), a pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a plausible synthetic route, potential applications, and a discussion on sourcing this specialized compound.
Introduction to 4-Pyridinealdoxime O-Phenethyl Ether
4-Pyridinealdoxime O-Phenethyl Ether is a specialized organic molecule featuring a pyridine ring, an oxime ether linkage, and a phenethyl group. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The incorporation of an O-phenethyl ether moiety introduces lipophilicity and potential for specific binding interactions within target proteins, making this compound a valuable building block for the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of 4-Pyridinealdoxime O-Phenethyl Ether
| Property | Value | Source |
| CAS Number | 6267-22-7 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₄N₂O | PubChem[2] |
| Molecular Weight | 226.27 g/mol | PubChem[2] |
| IUPAC Name | (E)-N-(2-phenylethoxy)-1-(pyridin-4-yl)methanimine | PubChem[2] |
| Appearance | Predicted: Solid or oil | - |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane | - |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis would likely proceed via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Step 1: Deprotonation of 4-Pyridinealdoxime. 4-Pyridinealdoxime is treated with a suitable base to generate the corresponding alkoxide. The choice of base is critical to ensure efficient deprotonation without undesirable side reactions. Sodium hydride (NaH) is a common and effective choice for this transformation.
Step 2: Nucleophilic Substitution. The resulting alkoxide acts as a nucleophile and reacts with a phenethyl halide (e.g., 2-phenylethyl bromide) in an SN2 reaction to form the desired O-phenethyl ether product.
Caption: Proposed two-step synthesis of 4-Pyridinealdoxime O-Phenethyl Ether.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a solution of 4-pyridinealdoxime (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Add 2-phenylethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The pyridine moiety is a cornerstone in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic targets. The unique combination of the pyridine ring and the phenethyl ether in 4-Pyridinealdoxime O-Phenethyl Ether makes it a promising scaffold for the development of novel therapeutics.
Potential Therapeutic Areas
-
Oncology: Pyridine-containing compounds have been successfully developed as kinase inhibitors and for other anticancer applications.
-
Neuroscience: The structural motifs present in this molecule could be relevant for targeting receptors and enzymes in the central nervous system.
-
Infectious Diseases: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, including those of pathogens.
Caption: Role of 4-Pyridinealdoxime O-Phenethyl Ether in a typical drug discovery workflow.
Sourcing and Procurement
Identifying Custom Synthesis Providers
Several chemical companies specialize in the synthesis of pyridine derivatives and offer custom synthesis services. When selecting a partner for custom synthesis, the following factors should be considered:
-
Expertise in Pyridine Chemistry: A proven track record in handling and modifying pyridine-based molecules is crucial.
-
Scalability: The ability to synthesize the compound from milligram to kilogram scale is important for different stages of research and development.
-
Analytical Capabilities: Ensure the provider has robust analytical methods (e.g., NMR, LC-MS, HPLC) to confirm the identity and purity of the final product.
-
Confidentiality: A strong non-disclosure agreement is essential to protect intellectual property.
Table 2: Potential Custom Synthesis Providers for Pyridine Derivatives
| Company | Specialization | Website |
| PureSynth Research Chemicals | Pyridine Derivatives, Fine Chemical Synthesis | [Link][3] |
| Novasyn Organics Pvt. Ltd. | Multi-step synthesis of substituted pyridine compounds | [Link][4] |
| CDH Fine Chemical | Pyridine & Derivatives | [5] |
| Life Chemicals | Custom Organic Synthesis for Drug Discovery | [6] |
| Tocris Bioscience | Custom Synthesis of Complex Organic Molecules |
Pricing Considerations for Custom Synthesis
The price of custom-synthesized 4-Pyridinealdoxime O-Phenethyl Ether will depend on several factors:
-
Cost of Starting Materials: The current market price of 4-pyridinealdoxime and 2-phenylethyl bromide.
-
Synthesis Complexity: The number of steps, purification challenges, and overall yield.
-
Scale of Synthesis: The cost per gram typically decreases as the batch size increases.
-
Purity Requirements: Higher purity specifications will necessitate more rigorous purification, increasing the cost.
-
Analytical Package: The extent of analytical data required for characterization and quality control.
Researchers seeking to procure this compound should request quotes from multiple custom synthesis providers to compare cost, lead times, and services.
Conclusion
4-Pyridinealdoxime O-Phenethyl Ether represents a valuable and largely unexplored building block for medicinal chemistry and drug discovery. While not commercially available off-the-shelf, its synthesis is feasible through established chemical reactions. By partnering with a reputable custom synthesis provider, researchers can gain access to this promising compound and unlock its potential in developing the next generation of therapeutics.
References
-
PureSynth Research Chemicals. Pyridine Derivatives Suppliers. [Link]
-
Expert Market Research. Top 7 Pyridine Companies in the World. [Link]
-
Market Research Future. Pyridine Companies. [Link]
-
Mordor Intelligence. Pyridine Derivatives Companies - Top Company List. [Link]
-
PubChemLite. 4-pyridinealdoxime o-phenethyl ether (C14H14N2O). [Link]
-
PubChem. 4-Pyridinealdoxime. [Link]
-
CP Lab Safety. Pyridine-4-aldoxime, min 98% (T), 100 grams. [Link]
-
1Click Chemistry. Custom Synthesis Services. [Link]
-
Pi Chemicals System. Custom Synthesis/Manfacturing. [Link]
Sources
- 1. 4-PYRIDINEALDOXIME O-PHENETHYL ETHER | 6267-22-7 [chemicalbook.com]
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- 3. pure-synth.com [pure-synth.com]
- 4. expertmarketresearch.com [expertmarketresearch.com]
- 5. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]
- 6. lifechemicals.com [lifechemicals.com]
Methodological & Application
reaction conditions for 4-pyridinealdoxime and phenethyl halide
Application Note: High-Efficiency Synthesis of N-Phenethyl-4-Pyridinealdoxime Halides via Menschutkin Quaternization
Introduction & Scope
This application note details the optimized protocol for the synthesis of
The core chemical transformation is a Menschutkin reaction —an
The Challenge: The reactant, 4-pyridinealdoxime (4-PAO), possesses two nucleophilic sites: the pyridine nitrogen and the oxime oxygen.
-
Target Pathway (
-Alkylation): Yields the bioactive quaternary ammonium salt.[1] -
Off-Target Pathway (
-Alkylation): Yields the oxime ether, a pharmacologically inactive byproduct.
This guide provides a self-validating protocol designed to maximize chemoselectivity for
Mechanistic Insight & Reaction Logic
The reaction is governed by the nucleophilicity of the pyridine nitrogen versus the steric and electronic profile of the phenethyl halide. Under neutral conditions, the pyridine nitrogen is significantly more nucleophilic than the oxime oxygen (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway favoring N-alkylation over O-alkylation under neutral conditions.
Critical Reaction Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
Solvent Selection: The Dipolar Aprotic Advantage
The Menschutkin reaction involves the formation of charged ions from neutral molecules. The transition state is more polar than the reactants.[2]
-
Recommended: Acetonitrile (ACN) .[3] It has a high dielectric constant (
) to stabilize the transition state but is aprotic, leaving the halide anion "naked" and reactive. It also facilitates product isolation; the non-polar reactants are soluble in hot ACN, while the ionic product precipitates upon cooling. -
Alternative: Ethanol (EtOH) .[4][5] Acceptable but often requires longer reaction times due to hydrogen bonding with the nucleophile (pyridine N), which slightly deactivates it.
Halide Leaving Group Effects
The rate of reaction follows the bond strength of the carbon-halogen bond:
-
Phenethyl Bromide: The standard balance between reactivity and stability.
-
Phenethyl Chloride: Requires addition of catalytic Potassium Iodide (Finkelstein condition) to proceed at a reasonable rate.
Stoichiometry
Use a slight excess of the alkyl halide (1.1 to 1.2 equivalents). This drives the reaction to completion and ensures all 4-PAO is consumed, simplifying purification since the excess halide remains in the filtrate.
Experimental Protocol
Safety Warning: Phenethyl bromide is a lachrymator (tear gas agent) and skin irritant. All operations must be performed in a functioning fume hood.
Materials
-
4-Pyridinealdoxime (4-PAO)
-
Phenethyl Bromide (or Iodide)
-
Solvent: Anhydrous Acetonitrile (ACN)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Nitrogen atmosphere (optional but recommended).
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis of N-phenethyl-4-pyridinealdoxime bromide.
Detailed Procedure:
-
Setup: Charge a dry round-bottom flask with 4-pyridinealdoxime (1.22 g, 10 mmol) . Add Acetonitrile (20 mL) . Stir until dissolved.
-
Addition: Add Phenethyl bromide (2.04 g, 1.5 mL, 11 mmol) dropwise to the solution.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) for 6–8 hours .
-
Visual Cue: The solution will likely darken slightly, and a precipitate may begin to form towards the end.
-
-
Monitoring: Check TLC (Mobile phase: MeOH:DCM 1:9). The starting material (4-PAO) should disappear (
), and a baseline spot (product salt) will appear. -
Workup: Remove heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath (0–4°C) for 1 hour to maximize precipitation.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold Acetonitrile (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted halide.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Expected Yield: 75–90% Appearance: White to off-white crystalline solid.
Quality Control & Validation
To validate the synthesis, use Proton NMR (
Data Summary Table: Diagnostic NMR Signals (in DMSO-
| Proton Position | Starting Material (4-PAO) | Product (Quaternary Salt) | Shift ( | Interpretation |
| Pyridine | ~8.60 (d) | ~9.10 - 9.30 (d) | +0.6 | Primary Confirmation of N-Alkylation |
| Pyridine | ~7.60 (d) | ~8.20 - 8.40 (d) | +0.7 | Deshielding due to positive charge |
| Oxime CH=N | ~8.20 (s) | ~8.40 - 8.60 (s) | +0.3 | Influence of ring electron deficiency |
| Phenethyl CH | N/A | ~4.80 - 5.00 (t) | N/A | New signal confirming alkylation |
Note: If O-alkylation occurred, the oxime proton signal would disappear, and the pyridine ring shifts would be minimal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product is not crystallizing; solvent too polar or impure. | Re-dissolve in minimum hot Ethanol, add Ethyl Acetate dropwise until cloudy, then cool. Scratch glass to induce nucleation. |
| Low Yield | Incomplete reaction or product lost in filtrate. | Extend reflux time to 12h. Concentrate the filtrate to half volume and re-cool to recover second crop. |
| Black/Dark Color | Thermal decomposition or oxidation. | Ensure nitrogen atmosphere is used.[8] Do not overheat the oil bath (>90°C). |
| Starting Material Persists | Phenethyl chloride used instead of bromide. | Add 0.1 eq of Sodium Iodide (NaI) to catalyze the reaction (Finkelstein-Menschutkin). |
References
-
Musilek, K., et al. (2011). "Synthesis of Monoquaternary Pyridinium Salts as AChE Reactivators." Molecules, 16(12).
- Grounding: Establishes the standard protocol for quaternizing pyridine aldoximes using acetonitrile.
-
Kuca, K., et al. (2005). "Synthesis of new bispyridinium compounds bearing a xylene linker." Bioorganic & Medicinal Chemistry Letters.
- Grounding: Provides comparative data on halide reactivity and workup procedures for similar pyridinium salts.
-
Menschutkin, N. (1890).[1] "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide." Z. Phys. Chem.
- kinetics and solvent effects (polarity)
-
BenchChem. (2025).[9] "Optimization of Phenethyl Bromide Synthesis and Reactions."
- Grounding: Practical insights into handling phenethyl halides and troubleshooting side reactions like styrene form
Sources
- 1. Menshutkin_reaction [chemeurope.com]
- 2. research.tue.nl [research.tue.nl]
- 3. mdpi.com [mdpi.com]
- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preparation of pyridine aldoxime ethers using phase transfer catalysis
Application Notes & Protocols
Topic: High-Efficiency Synthesis of Pyridine Aldoxime Ethers via Phase Transfer Catalysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine aldoxime ethers are a class of compounds with significant applications in medicinal chemistry and materials science. Traditional synthesis methods often require anhydrous conditions, strong and hazardous bases, or expensive polar aprotic solvents, leading to challenges in scalability and environmental impact. This guide details a robust and efficient methodology for the O-alkylation of pyridine aldoximes utilizing Phase Transfer Catalysis (PTC). This approach circumvents many of the limitations of classical methods by employing a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide) facilitated by a catalyst that shuttles the reactive anion across the phase boundary. The result is a process characterized by mild reaction conditions, high regioselectivity for O-alkylation, excellent yields, operational simplicity, and alignment with the principles of Green Chemistry.[1][2]
Introduction: The Case for Phase Transfer Catalysis
The synthesis of oxime ethers is a crucial transformation in organic chemistry.[3] Pyridine aldoxime ethers, in particular, are precursors to a wide range of biologically active molecules and functional materials. However, the direct alkylation of the oxime hydroxyl group can be problematic. The oxime anion is typically generated using strong bases like sodium hydride or alkoxides, which necessitates strictly anhydrous solvents and inert atmospheres.
Phase Transfer Catalysis (PTC) emerges as a superior alternative. PTC is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic).[2][4] For the O-alkylation of pyridine aldoximes, a phase transfer catalyst, such as a quaternary ammonium salt, transports the oximate anion (generated in the aqueous phase by a simple inorganic base like NaOH) into the organic phase.[4] Once in the organic phase, the "naked" and highly reactive anion rapidly undergoes an SN2 reaction with an alkylating agent. This methodology offers several distinct advantages:
-
Use of Simple Inorganic Bases: Eliminates the need for hazardous and moisture-sensitive bases.[5]
-
Benign Solvent Systems: Avoids expensive, high-boiling, and often toxic dipolar aprotic solvents.[5]
-
Mild Conditions: Reactions typically proceed at or slightly above room temperature.
-
High Yields & Purity: The process is highly efficient and regioselective, minimizing side products.[6]
-
Scalability: The methodology is robust and readily scalable for industrial applications.[5]
The Mechanism of Action: A Catalytic Cycle
The efficacy of PTC in this synthesis hinges on the catalyst's ability to solubilize the aqueous-phase anion in the organic phase. The process can be visualized as a catalytic cycle involving the transport and reaction of the oximate anion.
The key steps are:
-
Deprotonation: The pyridine aldoxime, primarily residing in the organic phase, comes into contact with the aqueous base (e.g., NaOH) at the liquid-liquid interface. It is deprotonated to form the sodium oximate salt, which is soluble in the aqueous phase.
-
Anion Exchange: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its initial counter-ion (X⁻, e.g., Br⁻ or Cl⁻) for the pyridine oximate anion (Py-CH=NO⁻) at the interface.
-
Organic Phase Transfer: The newly formed lipophilic ion pair [Q⁺][⁻O-N=CH-Py] is extracted from the interface into the bulk organic phase. The large organic groups on the cation shield the anion from the solvent, rendering it a highly reactive, or "naked," nucleophile.
-
SN2 Alkylation: In the organic phase, the highly reactive oximate anion attacks the alkylating agent (R-X) in a classic SN2 displacement reaction. This forms the desired pyridine aldoxime ether (Py-CH=N-O-R) and regenerates the catalyst with the leaving group's anion (Q⁺X⁻).
-
Catalyst Regeneration: The catalyst, Q⁺X⁻, migrates back to the aqueous phase or interface, ready to begin another cycle.
Visualization of the PTC Catalytic Cycle
Caption: The catalytic cycle in phase transfer catalysis for O-alkylation of oximes.
Experimental Protocol: General Synthesis of a Pyridine Aldoxime Ether
This protocol provides a representative procedure for the synthesis of (E)-Pyridine-4-carboxaldehyde O-benzyl oxime from (E)-Pyridine-4-carboxaldehyde oxime and benzyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (E)-Pyridine-4-carboxaldehyde oxime | ≥98% | e.g., Sigma-Aldrich | Substrate |
| Benzyl Bromide | ≥98% | e.g., Sigma-Aldrich | Alkylating agent (Lachrymatory) |
| Toluene | Reagent Grade | e.g., Fisher Sci. | Organic solvent (Benzene can also be used[6]) |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., VWR | Base for aqueous phase |
| Tetraoctylammonium Bromide (TOAB) | ≥98% | e.g., Sigma-Aldrich | Phase Transfer Catalyst |
| Deionized Water | N/A | In-house | For aqueous phase preparation |
| Diethyl Ether | Reagent Grade | e.g., Fisher Sci. | For extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | e.g., VWR | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Tech. | For column chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel with UV254 indicator)
Step-by-Step Procedure
-
Preparation of Aqueous Base: Prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 5.0 g of NaOH pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-pyridine-4-carboxaldehyde oxime (1.22 g, 10 mmol).
-
Addition of Reagents: Add toluene (30 mL), the prepared 10% NaOH solution (20 mL), and the phase transfer catalyst, tetraoctylammonium bromide (TOAB) (0.55 g, 1 mmol, 10 mol%).
-
Initiation of Reaction: Begin vigorous stirring to ensure adequate mixing between the two phases, creating a large interfacial area. Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the stirring mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting oxime on TLC), cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (2 x 40 mL) and then with brine (1 x 40 mL) to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridine aldoxime ether.
Results and Data
The phase transfer catalysis method is effective for a range of pyridine aldoximes and alkylating agents, consistently providing good to excellent yields.[6]
| Pyridine Aldoxime Isomer | Alkylating Agent | Catalyst | Solvent System | Yield (%) | Reference |
| (E)-Pyridine-2-aldoxime | Benzyl Bromide | Tetraoctylammonium Bromide | Benzene / 10% aq. NaOH | 85 | [6] |
| (E)-Pyridine-3-aldoxime | Benzyl Bromide | Tetraoctylammonium Bromide | Benzene / 10% aq. NaOH | 88 | [6] |
| (E)-Pyridine-4-aldoxime | Benzyl Bromide | Tetraoctylammonium Bromide | Benzene / 10% aq. NaOH | 92 | [6] |
| (E)-Pyridine-2-aldoxime | n-Octyl Bromide | Tetraoctylammonium Bromide | Benzene / 10% aq. NaOH | 82 | [6] |
| (E)-Pyridine-4-aldoxime | Ethyl Bromoacetate | Tetraoctylammonium Bromide | Benzene / 10% aq. NaOH | 75 | [6] |
Process Optimization and Troubleshooting
To ensure successful and high-yielding reactions, several parameters can be optimized.
-
Choice of Catalyst: Quaternary 'onium' salts like tetraalkylammonium or phosphonium halides are commonly used.[1] Tetraoctylammonium bromide (TOAB) or tetrabutylammonium bromide (TBAB) are excellent choices. The catalyst's lipophilicity is key; longer alkyl chains generally improve transfer into the organic phase.[7]
-
Stirring Rate: Vigorous stirring is critical. The reaction occurs at the liquid-liquid interface, and a higher stirring rate increases the interfacial surface area, accelerating the reaction.[7]
-
Solvent: Non-polar aromatic solvents like toluene or benzene are highly effective.[6] Chlorinated solvents can also be used, but are less desirable from an environmental perspective.
-
Base Concentration: A 10-20% aqueous solution of NaOH is typically sufficient. Higher concentrations may not significantly improve the rate and can sometimes lead to side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inefficient stirring. | Increase the magnetic stirrer speed to create a fine emulsion. Mechanical stirring is preferred for larger scales. |
| Inactive catalyst. | Use a fresh, high-purity phase transfer catalyst. | |
| Low Yield | Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. A moderate increase in temperature (to 50-70°C) can help. |
| Catalyst poisoning. | If using alkyl iodides, the generated iodide can inhibit the catalyst. Using bromides or chlorides is often better.[5] | |
| Side Product Formation | N-alkylation of the pyridine ring. | This is generally not a major issue under these mild conditions but can occur with highly reactive alkylating agents. |
| Hydrolysis of the alkylating agent. | Add the alkylating agent slowly to the vigorously stirred mixture to ensure it reacts in the organic phase before it can be hydrolyzed by the aqueous base. |
References
-
Rubina, K., et al. (1989). O-Alkylation of Pyridine Aldoximes Under Phase-Transfer Conditions. Synthetic Communications, 19(17), 3059-3066. [Link]
-
Güler, E., et al. (1999). O-ALKYLATION OF PYRIDINE ALDO- AND KETOXIMES WITH DIHALOHYDRINS UNDER PHASE-TRANSFER CONDITIONS. Organic Preparations and Procedures International, 31(6), 681-684. [Link]
- Bram, G., et al. (2001). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 5(8), 769-786.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Kim, J., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(35), 22867-22871. [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
-
Li, P., et al. (2021). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry, 23(24), 9919-9926. [Link]
-
Dalal, M. Phase Transfer Catalysis. Dalal Institute. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(7). [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. [Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. jetir.org [jetir.org]
- 3. Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: 4-Pyridinealdoxime O-Phenethyl Ether as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide details the synthesis and potential applications of a specialized intermediate, 4-Pyridinealdoxime O-Phenethyl Ether . This compound synergistically combines the reactive pyridine-4-aldoxime moiety, known for its role in cholinesterase reactivators, with the phenethyl group, a key pharmacophore in many central nervous system (CNS) active drugs.[3][4] We provide robust, step-by-step protocols for the synthesis of this intermediate and explore its subsequent derivatization, offering researchers a platform for developing novel therapeutic candidates.
Introduction: Rationale for a Hybrid Intermediate
The strategic design of molecular intermediates is fundamental to modern drug discovery. The title compound, 4-Pyridinealdoxime O-Phenethyl Ether, is a testament to this approach, merging two structurally significant motifs:
-
The Pyridine-4-aldoxime Core: The isomeric 2-pyridinealdoxime is the precursor to Pralidoxime (2-PAM), a critical antidote for organophosphate poisoning that functions by reactivating inhibited acetylcholinesterase (AChE).[3][5] The oxime functional group is a potent nucleophile, and its position on the pyridine ring is crucial for its biological activity. The 4-position isomer offers a different spatial arrangement for potential target engagement.
-
The Phenethyl Moiety: The β-phenylethylamine structure is the backbone for a vast array of neuroactive compounds, including adrenergic agents.[4] Its incorporation into a molecule can influence lipophilicity, metabolic stability, and the ability to cross the blood-brain barrier. It is also a key intermediate in the synthesis of potent analgesics like fentanyl.[6]
By combining these fragments via a stable ether linkage, 4-Pyridinealdoxime O-Phenethyl Ether emerges as a valuable building block for synthesizing novel compounds aimed at neurological targets, potentially leading to new classes of AChE reactivators with modified pharmacokinetic profiles or other CNS-active agents.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of reactants and products is essential for experimental success and safety.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 872-85-5 | Skin/eye irritant |
| Hydroxylamine HCl | H₄ClNO | 69.49 | 5470-11-1 | Corrosive, Skin sensitizer |
| 4-Pyridinealdoxime | C₆H₆N₂O | 122.12 | 696-54-8 | Harmful if swallowed, Skin/eye irritant[7] |
| Phenethyl Bromide | C₈H₉Br | 185.06 | 103-63-9 | Lachrymator, Skin/eye irritant |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 7646-69-7 | Water-reactive, Flammable solid |
| 4-Pyridinealdoxime O-Phenethyl Ether | C₁₄H₁₄N₂O | 226.27 | 6267-22-7 | (Assumed) Skin/eye irritant [8] |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Toxic, Carcinogen |
Synthetic Protocols
The synthesis of the target intermediate is presented as a two-stage process, followed by a representative protocol for its application in generating a potential bioactive molecule.
Protocol 1: Synthesis of 4-Pyridinealdoxime Precursor
This protocol details the foundational step of creating the oxime from its corresponding aldehyde. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl group.
Workflow: Synthesis of 4-Pyridinealdoxime
Caption: Workflow for 4-Pyridinealdoxime synthesis.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents: To the flask, add 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and ethanol (100 mL).
-
Base Addition: In a separate beaker, dissolve sodium carbonate (12.7 g, 0.12 mol) in water (50 mL). Add this solution slowly to the stirred reaction mixture. The base is crucial for liberating the free hydroxylamine nucleophile from its hydrochloride salt.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot indicates completion.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with two portions of cold deionized water (2x 25 mL) and dry under vacuum to yield 4-Pyridinealdoxime.
Protocol 2: Synthesis of 4-Pyridinealdoxime O-Phenethyl Ether
This protocol describes the O-alkylation of the precursor via a Williamson ether synthesis. Anhydrous conditions are critical as the sodium hydride base reacts violently with water.[9]
Workflow: O-Alkylation Reaction
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.4 g, 0.06 mol) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and N₂ inlet. Wash the NaH with dry hexanes (2x 10 mL) to remove the mineral oil. Add 80 mL of anhydrous tetrahydrofuran (THF).
-
Oxime Addition: Dissolve 4-Pyridinealdoxime (6.1 g, 0.05 mol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0°C (ice bath). The formation of the sodium salt of the oxime is accompanied by hydrogen gas evolution. Stir for 30 minutes at 0°C after the addition is complete.
-
Alkylation: Add phenethyl bromide (9.25 g, 0.05 mol) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Quenching: Cool the mixture back to 0°C and quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (~20 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2x 50 mL) and brine (1x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford pure 4-Pyridinealdoxime O-Phenethyl Ether.
Representative Application: Synthesis of a Quaternary Pyridinium Salt
The biological activity of pyridine-based oxime reactivators is dependent on the pyridine nitrogen being in a positively charged, quaternary state.[10] This protocol demonstrates how the synthesized intermediate can be readily converted into such a derivative, creating a novel analogue of known therapeutics.
Reaction Pathway: N-Methylation
Caption: Synthesis of a potential bioactive quaternary salt.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 4-Pyridinealdoxime O-Phenethyl Ether (2.26 g, 0.01 mol) in 30 mL of acetonitrile.
-
Reagent Addition: Add methyl iodide (2.84 g, 1.25 mL, 0.02 mol, 2 equivalents) to the solution.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. Protect the reaction from light, as methyl iodide is light-sensitive.
-
Isolation: The quaternary salt product will typically precipitate out of the solution as a solid. If precipitation is slow, it can be induced by adding diethyl ether.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Scientific Rationale: This N-methylated quaternary salt is now a structural analogue of Pralidoxime. The presence of the O-phenethyl ether group significantly increases its lipophilicity. This modification could potentially enhance its ability to cross the blood-brain barrier, which is a known limitation of many existing oxime reactivators. Further biological evaluation would be required to assess its efficacy as an AChE reactivator and its overall toxicological profile.[11]
Summary of Expected Results
| Protocol | Step | Typical Yield | Purity (Post-Purification) | Key Analytical Techniques |
| 1 | 4-Pyridinealdoxime Synthesis | 85-95% | >98% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | O-Phenethyl Ether Synthesis | 60-75% | >99% | ¹H NMR, ¹³C NMR, LC-MS, GC-MS |
| 3 | Quaternary Salt Formation | 80-90% | >97% | ¹H NMR, ¹³C NMR, LC-MS |
References
-
Pralidoxime - Wikipedia. Wikipedia. [Link]
-
Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]
-
4-Pyridinealdoxime. PubChem, National Institutes of Health. [Link]
-
The reaction between pyridine-4-aldoxime and methiodide thioesters: a model for enzymic transacetylation. Biochemical Pharmacology. [Link]
-
A Conjugate of pyridine-4-aldoxime and Atropine as a Potential Antidote Against Organophosphorus Compounds Poisoning. PubMed. [Link]
-
China Manufacturer Supply High Quality 4-Pyridinealdoxime CAS 696-54-8. LookChem. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
N-Phenethyl-4-piperidinone - Wikipedia. Wikipedia. [Link]
-
Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids. ResearchGate. [Link]
-
Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. ResearchGate. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Sympathomimetic agents. University of Babylon. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. PMC, National Institutes of Health. [Link]
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crystallization methods for O-phenethyl pyridine oxime derivatives
Technical Guide: Crystallization Strategies for O-Phenethyl Pyridine Oxime Derivatives
Abstract O-phenethyl pyridine oxime derivatives represent a specialized class of N-heterocycles often investigated for cytotoxic, antimicrobial, and kinase-inhibitory activities. Unlike simple oximes, the O-phenethyl ether linkage removes the labile hydroxyl proton, eliminating strong intermolecular hydrogen bonding and frequently resulting in low-melting solids or viscous oils. Furthermore, the presence of the C=N double bond introduces E/Z isomerism, complicating purification. This guide provides advanced protocols for crystallizing these derivatives, focusing on overcoming "oiling out" and achieving isomer purity.
Physicochemical Context & Solubility Profile[1][2][3][4]
To design an effective crystallization protocol, one must understand the molecular forces at play:
-
Lipophilicity vs. Basicity: The phenethyl group adds significant non-polar bulk, increasing solubility in organic solvents (CHCl₃, EtOAc) and decreasing water solubility. However, the pyridine nitrogen remains a basic center (
), allowing for protonation. -
Lattice Energy: These compounds often exhibit weak lattice forces due to the lack of H-bond donors. They rely on
stacking (pyridine/phenyl rings) and van der Waals forces. This often leads to "oiling out" rather than nucleation. -
Isomerism: The E (trans) isomer is typically thermodynamically more stable and often crystallizes more readily than the Z (cis) isomer due to less steric hindrance between the phenethyl group and the pyridine ring.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Examples | Interaction Type | Application |
| Primary Solvents | Ethanol, Isopropanol | Dipole-dipole, H-bond acceptor | Good for cooling crystallization; moderate solubility at RT. |
| Good Solvents | Ethyl Acetate, Acetone | Dipole-dipole | High solubility; use for initial dissolution. |
| Anti-Solvents | Hexane, Pentane, Water | Hydrophobic effect | Induces supersaturation; Water is effective for salts only. |
| Salt Formers | HCl in Dioxane/Ether | Ionic bonding | Converts oils to high-melting crystalline solids. |
Crystallization Decision Matrix (Workflow)
The following diagram outlines the logical flow for selecting the correct methodology based on the crude material's state.
Figure 1: Decision tree for processing crude pyridine oxime ether derivatives. Blue nodes indicate analysis steps; Green nodes indicate standard protocols; Red nodes indicate salvage protocols for oils.
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (For Solids)
Best for: Purifying crude solids that contain minor impurities.
Reagents: Ethyl Acetate (EtOAc), Hexanes (or Petroleum Ether), Activated Charcoal.
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add EtOAc dropwise with heating (50-60°C) until fully dissolved. Note: Do not boil violently; oxime ethers can thermally isomerize or decompose.
-
Clarification: If the solution is colored/cloudy, add 50 mg activated charcoal, stir for 5 mins, and filter hot through a Celite pad.
-
Nucleation: Remove from heat. Add Hexanes dropwise until a faint, persistent turbidity appears.
-
Re-solubilization: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the turbidity.
-
Slow Cooling: Cap the flask with foil (poke small holes for slow evaporation) and wrap in a towel to insulate. Allow to cool to RT undisturbed for 4-6 hours, then move to 4°C fridge overnight.
-
Harvest: Filter crystals via vacuum filtration. Wash with cold Hexane.
Protocol B: Hydrochloride Salt Formation (For Oils)
Best for: Converting persistent oils into manipulatable solids. Pyridine nitrogen protonation creates strong ionic lattice forces.
Reagents: 4M HCl in Dioxane (or Diethyl Ether), Anhydrous Diethyl Ether.
-
Dissolution: Dissolve 1.0 g of the oily crude oxime ether in 5 mL of anhydrous Diethyl Ether (or Dichloromethane if insoluble in ether).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.[1]
-
Observation: A white precipitate should form immediately.
-
-
Aging: Stir at 0°C for 30 minutes to ensure complete salt formation.
-
Isolation: Filter the solid hydrochloride salt.
-
Self-Validation Check: If the salt is hygroscopic (turns to goo on the filter), immediately transfer to a vacuum desiccator over
.
-
-
Recrystallization of Salt: Recrystallize the salt from hot Ethanol/Isopropanol. The ionic salt will crystallize much more readily than the neutral ether.
-
Neutralization (Optional): If the free base is required for biological testing, dissolve the pure salt in water, neutralize with saturated
, and extract with EtOAc. Evaporate to obtain the pure oil/solid.
Protocol C: Fractional Crystallization for Isomer Separation
Best for: Separating E/Z mixtures.[2] The E-isomer is usually less soluble.
-
Solvent Choice: Use a solvent where the compound has moderate solubility (e.g., Ethanol or Methanol).
-
Saturation: Create a saturated solution at reflux.
-
Controlled Cooling: Cool rapidly to Room Temperature (RT) and hold for 1 hour.
-
Mechanism:[3] The less soluble (usually E) isomer will crystallize first (kinetic control).
-
-
Filtration 1: Filter the first crop of crystals. Analyze by
-NMR. This is typically the E-isomer. -
Concentration: Evaporate the mother liquor to half volume and cool to 0°C.
-
Filtration 2: Filter the second crop. This will be enriched in the Z-isomer (or a mixture).
-
Isomerization (Salvage): If the Z-isomer is unwanted, reflux the mother liquor with a trace of acid (HCl) to equilibrate the mixture back to the thermodynamic E/Z ratio, and repeat the process.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Oiling Out | Supersaturation is too high; MP is near the solvent boiling point. | Seeding: Add a tiny crystal of pure product. Scratching: Scratch the glass wall with a glass rod to create nucleation sites. Switch Protocol: Use Protocol B (Salt Formation). |
| No Crystals (Clear Solution) | Solubility is too high. | Vapor Diffusion: Place a vial of the solution (in EtOAc) inside a larger jar containing the anti-solvent (Hexane). Cap the large jar. Solvents will diffuse slowly. |
| Polymorphism | Different packing arrangements. | DSC Analysis: Check for multiple endotherms. Standardize the cooling rate (e.g., 0.5°C/min) to ensure reproducible polymorph formation. |
References
-
Sharghi, H., & Hosseini, M. (2002). Selective Synthesis of E and Z Isomers of Oximes.[4] ResearchGate.[5] Link
-
Bovenzi, B. A., et al. (2000). The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime and its metal coordination compounds. Journal of the Chemical Society, Dalton Transactions. Link
-
Anderson, N. G. (2005).[6] Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Link
-
University of Pittsburgh. Common Solvents for Crystallization. Department of Chemistry Protocols. Link
-
Organic Syntheses. (2015). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes.[7] Organic Syntheses, Vol 92. Link
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- 2. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyridine Aldoxime O-Ethers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of pyridine aldoxime O-ethers. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with both the pyridine scaffold and the oxime ether linkage.[1][2][3] This document provides an in-depth exploration of the underlying principles of microwave-assisted synthesis, detailed experimental protocols, and characterization data to empower researchers in accelerating their discovery and development workflows.
Introduction: The Significance of Pyridine Aldoxime O-Ethers and the Advent of Microwave Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in the design of bioactive molecules.[4] Similarly, the oxime ether moiety is a key structural feature in various pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[6] The combination of these two pharmacophores in pyridine aldoxime O-ethers has led to the development of compounds with a wide range of therapeutic potential, including applications as reactivators of inhibited acetylcholinesterase, a critical function in counteracting nerve agent poisoning.[2][7][8]
Traditional methods for the synthesis of ethers, such as the Williamson ether synthesis, often require prolonged reaction times, high temperatures, and the use of large volumes of solvents.[9][10][11] These conventional heating methods can be inefficient and generate significant waste, posing challenges in the context of green chemistry and high-throughput synthesis.[12]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[12][13][14] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1] This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[15][16]
This guide will provide researchers with the necessary knowledge and practical protocols to harness the power of microwave synthesis for the preparation of a diverse library of pyridine aldoxime O-ethers, thereby accelerating the pace of drug discovery and development.
The Underlying Principles: Mechanism of Microwave-Assisted O-Alkylation
The microwave-assisted synthesis of pyridine aldoxime O-ethers typically proceeds via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis.[9][10][14] The key steps in this process are outlined below:
-
Deprotonation of the Aldoxime: In the presence of a suitable base, the hydroxyl group of the pyridine aldoxime is deprotonated to form a highly nucleophilic oximate anion. Common bases used in this step include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[17]
-
Nucleophilic Attack: The generated oximate anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically an alkyl halide). This step follows an Sₙ2 mechanism, where the nucleophile attacks from the backside of the leaving group.[9]
-
Formation of the O-Ether: The nucleophilic attack results in the formation of the desired pyridine aldoxime O-ether and a salt byproduct.
Microwave irradiation significantly accelerates this process through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the pyridine aldoxime and the solvent, align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the reaction mixture.
-
Ionic Conduction: If ionic species are present (e.g., the oximate anion and the counter-ion from the base), they will migrate in the electric field, leading to collisions and generating heat.
This efficient and localized heating dramatically increases the reaction rate, allowing for the synthesis to be completed in a fraction of the time required by conventional methods.
Caption: Figure 1: Mechanism of Microwave-Assisted O-Alkylation
Experimental Protocols
3.1. General Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Microwave synthesis should only be carried out in dedicated microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
-
Ensure that the reaction vessels are properly sealed and do not exceed the recommended fill volume.
-
Always allow the reaction vessel to cool to a safe temperature before opening to avoid pressure release.
3.2. Materials and Equipment
-
Pyridine Aldoximes: 2-Pyridinealdoxime, 3-Pyridinealdoxime, 4-Pyridinealdoxime (commercially available or synthesized via standard procedures).
-
Alkylating Agents: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).
-
Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃).
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).
-
Microwave Synthesizer: A dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
-
Reaction Vessels: Appropriate microwave reaction vials (e.g., 10 mL) with sealed caps.
-
Purification: Silica gel for column chromatography, thin-layer chromatography (TLC) plates.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
3.3. General Protocol for Microwave-Assisted Synthesis of Pyridine Aldoxime O-Ethers
This general procedure can be adapted for a variety of pyridine aldoximes and alkylating agents.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the pyridine aldoxime (1.0 mmol), the desired alkylating agent (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the chosen solvent (e.g., DMF, 3-5 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100-150 °C
-
Time: 5-20 minutes
-
Power: Dynamic power control to maintain the set temperature.
-
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and MS.
3.4. Specific Experimental Examples
The following table provides specific examples of reaction conditions and expected outcomes for the synthesis of various pyridine aldoxime O-ethers.
| Entry | Pyridine Aldoxime | Alkylating Agent | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Pyridinealdoxime | Methyl Iodide | K₂CO₃ | DMF | 120 | 10 | 92 |
| 2 | 3-Pyridinealdoxime | Ethyl Bromide | Cs₂CO₃ | DMSO | 130 | 15 | 88 |
| 3 | 4-Pyridinealdoxime | Benzyl Bromide | K₂CO₃ | ACN | 110 | 10 | 95 |
| 4 | 2-Pyridinealdoxime | Propyl Iodide | Cs₂CO₃ | DMF | 120 | 12 | 90 |
| 5 | 3-Pyridinealdoxime | Benzyl Bromide | K₂CO₃ | DMSO | 130 | 15 | 93 |
3.5. Characterization Data
The synthesized pyridine aldoxime O-ethers can be characterized using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, the aldoxime proton (-CH=N-), and the protons of the O-alkyl group. The chemical shifts of the pyridine protons will vary depending on the substitution pattern (2-, 3-, or 4-).[4][6][18]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the pyridine ring carbons, the imine carbon, and the carbons of the O-alkyl group.[18]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and confirm its identity. Electrospray ionization (ESI) is a common technique for these types of molecules.
Example Characterization for 2-(methoxyimino)methylpyridine (Entry 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 4.8 Hz, 1H), 8.10 (s, 1H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.68 (d, J = 7.8 Hz, 1H), 7.30 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 4.05 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 154.5, 149.8, 149.2, 136.7, 124.2, 120.8, 62.1.
-
MS (ESI): m/z calculated for C₇H₈N₂O [M+H]⁺: 137.06, found: 137.07.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of pyridine aldoxime O-ethers, from initial setup to final characterization.
Caption: Figure 2: Workflow for Microwave-Assisted Synthesis
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of pyridine aldoxime O-ether libraries. The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of MAOS in the synthesis of this important class of compounds. By embracing this technology, scientists can accelerate their research, streamline their workflows, and ultimately contribute to the faster development of new and innovative therapeutics.
References
-
Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- aldoxime and -amidoxime hybrids as efficient uncharged reactivators of nerve agent-inhibited human acetylcholinesterase. PubMed. Available at: [Link]
-
Pyridine scaffold: its diverse biological actions. IJNRD. Available at: [Link]
-
Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase. ResearchGate. Available at: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available at: [Link]
-
Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine. ResearchGate. Available at: [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. University of Mary Washington. Available at: [Link]
-
Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction. ResearchGate. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Reaction Optimization Using a Microwave Autosampler. CEM Corporation. Available at: [Link]
-
Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. Molecules. Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available at: [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Available at: [Link]
-
A Review of Biologically Active Oxime Ethers. Molecules. Available at: [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. Available at: [Link]
-
Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. ResearchGate. Available at: [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Molecules. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]
-
1 H NMR spectrum of pyridine oxidation product. ResearchGate. Available at: [Link]
-
750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 5. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- aldoxime and -amidoxime hybrids as efficient uncharged reactivators of nerve agent-inhibited human acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. tsijournals.com [tsijournals.com]
- 11. rroij.com [rroij.com]
- 12. cem.de [cem.de]
- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 4-Pyridinealdoxime O-Phenethyl Ether synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of 4-Pyridinealdoxime O-Phenethyl Ether Synthesis Ticket ID: #SYN-PYR-OX-004 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-Pyridinealdoxime O-Phenethyl Ether presents a classic chemoselectivity challenge. Users typically encounter yield losses due to three competing factors: N-alkylation (formation of pyridinium salts), E2 Elimination (degradation of the phenethyl halide to styrene), and Geometric Isomerization (E/Z ratios).[1]
This guide moves beyond generic protocols, offering a mechanism-driven troubleshooting framework to maximize O-alkylation selectivity and suppress elimination pathways.
Part 1: Critical Analysis & Mechanism
To improve yield, you must first understand the "Yield Killers" inherent to this specific scaffold.[1]
The Ambident Nucleophile Trap (N- vs. O-Alkylation)
The 4-pyridinealdoxime anion is an ambident nucleophile. It has two reactive centers:[1]
-
The Oximate Oxygen (Hard Nucleophile): The desired attack site.[1]
-
The Pyridine Nitrogen (Soft Nucleophile): The undesired attack site.[1]
The Causality: In highly polar aprotic solvents (like DMSO) without steric hindrance, the "softer" pyridine nitrogen becomes competitively nucleophilic, leading to water-soluble pyridinium salts that are lost during aqueous workup.[1]
The Phenethyl Elimination Risk
Phenethyl bromide (the standard electrophile) possesses accessible
-
The Risk: Strong, hard bases (e.g., NaOEt, NaH) or high temperatures promote E2 elimination , converting your electrophile into Styrene (detectable by a distinct "plastic" or sweet chemical smell).[1]
-
The Fix: Use weaker bases (Carbonates) or Phase Transfer Catalysis (PTC) to minimize free base concentration.[1]
Part 2: Troubleshooting Decision Tree
Use this guide to diagnose your specific failure mode.
Scenario A: "I have low yield and a large amount of water-soluble solid."
-
Diagnosis: High N-Alkylation (Pyridinium salt formation).[1]
-
Root Cause: Solvent is too polar (stabilizing the transition state for N-alkylation) or the leaving group is too "soft" (e.g., Iodide).[1]
-
Corrective Action:
Scenario B: "The reaction smells like styrene/plastic, and electrophile is consumed."
-
Diagnosis: E2 Elimination of Phenethyl Bromide.[1]
-
Root Cause: Base is too strong (high pKa) or Temperature is too high (>80°C).[1]
-
Corrective Action:
-
Replace NaH/KOH with
or .[1] -
Lower reaction temperature to 60°C .
-
Protocol Adjustment: Switch to Phase Transfer Catalysis (See Optimized Protocol B).
-
Scenario C: "Reaction is incredibly slow (<20% conversion after 24h)."
-
Diagnosis: Poor nucleophilicity or "Pion-Effect".
-
Root Cause: Insoluble base (
) in organic solvent creates a heterogeneous surface issue.[1] -
Corrective Action:
-
Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using K salts) to solubilize the anion.[1]
-
Ensure vigorous stirring (1000+ RPM) to maximize surface area.
-
Part 3: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition determining your yield.
Figure 1: Mechanistic pathways showing the competition between the desired O-alkylation (Green) and yield-killing side reactions (Red/Grey).[1]
Part 4: Optimized Experimental Protocols
Method A: Solid-Liquid Interfacial (Standard Lab Scale)
Best for small scale (<1g) where anhydrous conditions are easy to maintain.[1]
-
Setup: Flame-dried RBF under Argon.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if MeCN fails).[1]
-
Base:
(1.5 equiv) - Cesium is superior to Potassium for solubility.[1] -
Procedure:
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3][4][5] Redissolve in EtOAc, wash with water (removes any N-alkylated salts).[1]
Method B: Phase Transfer Catalysis (High Yield / Scale-Up)
Best for maximizing yield and suppressing elimination.[1]
-
Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%).[1]
-
Procedure:
-
Why this works: The oximate anion is extracted into the toluene layer by the quaternary ammonium cation (
).[1] In the non-polar toluene, the "naked" oxygen anion is highly nucleophilic, while the hydration shell that usually hinders it is removed.[1] The non-polar solvent also suppresses N-alkylation.
Part 5: Data & Comparison
| Parameter | Method A ( | Method B (PTC/Toluene) |
| Typical Yield | 55 - 65% | 85 - 92% |
| Reaction Time | 4 - 12 Hours | 2 - 4 Hours |
| Major Impurity | Pyridinium Salts | Unreacted Bromide |
| Elimination Risk | Moderate | Low |
| Workup Difficulty | High (DMF removal) | Low (Phase separation) |
Part 6: Troubleshooting Workflow Diagram
Figure 2: Diagnostic workflow for identifying the root cause of yield loss.
References
-
Phase-Transfer Catalysis in Synthesis of Oximes. ResearchGate. A comprehensive review of PTC methods for oxime ether synthesis, highlighting yield improvements over traditional base methods.[1][6]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (PMC). Discusses the competition between N- and O-alkylation in heterocyclic systems and the role of "hard" vs "soft" electrophiles/nucleophiles.
-
O-alkylation and arylation of Oximes. Organic Chemistry Portal. A database of specific reaction conditions and reagents for optimizing oxime ether formation.
-
Ecofriendly Synthesis of Pyridine Derivatives. Banaras Hindu University. Provides context on catalyst effects (Lewis acids vs Bases) on pyridine ring reactivity and yield optimization.
Sources
Technical Support Center: Solubilization Strategies for Pyridine Oxime Ethers
Status: Operational Ticket Type: Formulation & Solubility Optimization Subject: Troubleshooting low aqueous solubility of pyridine oxime ether derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
Pyridine oxime ethers present a unique solubility paradox. While the pyridine ring offers a handle for ionization (pKa ~5.2), the oxime ether tail (
Module 1: The pH "Protonation Switch"
The Mechanism
The most efficient method to solubilize pyridine derivatives is exploiting the basic nitrogen atom.[1] The pyridine nitrogen has a pKa of approximately 5.2–5.3 [1].[1]
-
Below pH 5.0: The nitrogen accepts a proton, becoming a pyridinium cation (
).[1] This charge disrupts crystal lattice forces and drastically increases water solubility.[1] -
Above pH 6.0: The molecule exists predominantly as a neutral free base, dominated by the hydrophobic oxime ether tail, leading to precipitation.[1]
Diagnostic Protocol: The "Acid Drop" Test
Use this to confirm if pH is your primary solubility barrier.
-
Prepare a suspension of your compound (approx. 1 mg/mL) in water.[1] It should appear cloudy or have visible particulates.[1]
-
Add 1.0 M HCl dropwise while monitoring with a pH meter.
-
Observation: As the pH crosses 4.5–5.0, the solution should clarify.
-
Risk Assessment: Unlike simple imines, oxime ethers are hydrolytically stable at moderately acidic pH (pH 2–5) for the duration of typical experiments [2].[1]
Workflow Diagram: pH Optimization Logic
Figure 1: Decision tree for determining if pH manipulation alone is sufficient for solubilization.
Module 2: Cosolvent & Surfactant Systems
If your experiment requires a neutral pH (e.g., cell culture, enzymatic assays), you cannot rely on the pyridinium cation.[1] You must lower the dielectric constant of the solvent or encapsulate the lipophile.[1]
Common Failure Mode: The "PBS Crash"
Researchers often dissolve the compound in 100% DMSO and then dilute into Phosphate Buffered Saline (PBS).[1]
-
Cause: PBS (pH 7.[1]4) strips the proton from any trace pyridinium species, and the water content forces the hydrophobic tails to aggregate.[1]
Recommended Cosolvent Formulations
Use the following validated mixtures. Always prepare the organic phase before slowly adding the aqueous phase.[1]
| Solvent System | Composition (v/v) | Application | Notes |
| Standard | 5% DMSO / 95% Water | HTS Screening | Risk of precipitation over time.[1] |
| Enhanced | 10% DMSO / 40% PEG400 / 50% Water | IV Formulation / Animal Studies | PEG400 stabilizes the ether tail.[1] |
| Surfactant | 5% Ethanol / 5% Tween 80 / 90% Saline | In Vivo IP/PO | Tween 80 prevents aggregation.[1] |
Module 3: Advanced Complexation (Cyclodextrins)
When pH and cosolvents fail, or when toxicity from DMSO/PEG is a concern, Cyclodextrins (CDs) are the gold standard.[1]
The Science
Beta-cyclodextrins (β-CD) have a hydrophobic cavity that perfectly accommodates the pyridine ring or the aromatic ether tail.[1] This "host-guest" complex shields the hydrophobic regions from water while the CD's outer hydroxyl groups maintain aqueous solubility [3].[1]
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
HP-β-CD is preferred over native β-CD due to higher water solubility (>600 mg/mL) and lower nephrotoxicity.
-
Stock Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]
-
Addition: Add your pyridine oxime ether in excess to this solution.
-
Equilibration: Vortex heavily and sonicate for 30 minutes at 40°C.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
-
Validation: Analyze the filtrate by HPLC-UV to determine the actual dissolved concentration.
Mechanism Diagram: Host-Guest Equilibrium
Figure 2: Schematic of the dynamic equilibrium between free drug and cyclodextrin inclusion complex.
Frequently Asked Questions (FAQ)
Q: My compound dissolves in pH 4 buffer but precipitates when I add it to my cell culture media. Why? A: Cell culture media (DMEM/RPMI) is buffered to pH 7.[1]4. As soon as your acidic stock hits the media, the pH rises past the pKa (5.2), deprotonating the pyridine nitrogen.[1]
-
Fix: Pre-complex the drug with HP-β-CD (Module 3) before adding to media, or ensure the final concentration is below the intrinsic solubility limit of the neutral species.
Q: Is the oxime ether linkage stable at low pH? A: Yes. Unlike hydrazones or imines which hydrolyze rapidly, oxime ethers are significantly more robust.[1][3] They typically resist hydrolysis at pH 2–5 for 24+ hours, making acidic solubilization a safe strategy for short-term experiments [2].[1]
Q: Can I make a salt form to improve solid-state stability? A: Absolutely. If you are synthesizing the compound, try isolating it as a Mesylate or Tosylate salt.[1] These counter-ions are non-volatile and often force the pyridine into a stable, crystalline cationic form that dissolves much faster than the free base.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049, Pyridine.[1] Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[1][4] Angewandte Chemie International Edition.[1] Retrieved from [Link]
-
Chao, J., et al. (2009). Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries.[1][5] The Journal of Organic Chemistry.[1] Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-Pyridinealdoxime O-Phenethyl Ether under acidic conditions
Topic: Stability & Troubleshooting Under Acidic Conditions
Executive Summary
Status: Conditionally Stable.
Key Insight: 4-Pyridinealdoxime O-Phenethyl Ether exhibits a dual-response to acidic environments.[1] While the pyridine ring protonates rapidly (reversible salt formation), the oxime ether linkage (
Module 1: The Chemistry of Degradation (Mechanistic Insight)
To troubleshoot effectively, you must distinguish between Protonation (a reversible physical change) and Hydrolysis (an irreversible chemical degradation).
1.1 The Two Sites of Protonation
The molecule contains two basic nitrogen centers with vastly different
-
Pyridine Nitrogen (
): This is the most basic site. In dilute acid (pH < 4), this nitrogen protonates to form the pyridinium salt. This increases water solubility and reduces retention time in Reverse-Phase HPLC. This is not degradation. -
Imine Nitrogen (
): Protonation here is the precursor to degradation. Once this nitrogen is protonated, the carbon center becomes highly electrophilic, inviting nucleophilic attack by water.
1.2 Hydrolysis Pathway (Degradation)
Under strongly acidic conditions (pH < 1) or heat, the
Visualizing the Pathway:
Figure 1: Acid-catalyzed hydrolysis mechanism. Note that the rate-limiting step is the water attack on the activated imine.
Module 2: Troubleshooting HPLC/LC-MS Issues
Researchers often misinterpret pH-dependent shifts as degradation. Use this guide to diagnose chromatographic anomalies.
2.1 Common Chromatographic Symptoms
| Symptom | Probable Cause | Verification Step |
| Drastic Retention Time Shift ( | pH Mismatch. The pyridine ring is switching between neutral and protonated states. | Check Mobile Phase pH. If pH |
| Peak Tailing | Silanol Interaction. The protonated pyridinium cation interacts with residual silanols on the C18 column. | Add 10-20 mM Ammonium Acetate or use a column with "end-capping" technology. |
| New Peak (Early Eluting) | Hydrolysis (Aldehyde). 4-Pyridinecarboxaldehyde is more polar than the ether. | Check UV spectrum. The aldehyde has a distinct absorbance max compared to the oxime ether. |
| New Peak (Late Eluting) | Hydrolysis (Amine). O-Phenethylhydroxylamine is hydrophobic but lacks the pyridine chromophore (low UV response). | Check MS (TIC). Look for mass corresponding to the phenethyl hydroxylamine fragment. |
2.2 Recommended LC-MS Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid (pH
2.7). Stable for analysis. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Avoid: 1% TFA or higher concentrations of mineral acids if samples sit in the autosampler for >12 hours.
Module 3: Practical Stability & Handling
3.1 Storage Guidelines
-
Solid State: Stable at room temperature. Store desiccated.
-
Solution State (Neutral/Organic): Stable in MeOH, DMSO, DCM.
-
Solution State (Acidic):
-
0.1 M HCl:
4–6 hours at 25°C (Estimate based on class behavior). -
10% H₂SO₄: Rapid degradation.
-
3.2 "Rescue" Protocol: Recovering from Acid
If your compound is stuck in an acidic aqueous layer (as a pyridinium salt) and you fear hydrolysis:
-
Cool: Immediately place the vessel in an ice bath (0°C). Hydrolysis rates drop significantly with temperature.
-
Neutralize: Slowly add saturated
or 1M NaOH until pH 8.-
Indicator: The solution may turn cloudy as the neutral free base precipitates (pyridine deprotonates).
-
-
Extract: Extract immediately with Ethyl Acetate or DCM.
-
Dry: Wash organic layer with brine, dry over
, and concentrate.
Module 4: Experimental Validation (Self-Check)
Do not assume stability; measure it. This protocol allows you to determine the "safe window" for your specific acidic conditions.
Protocol: Rapid Acid-Stability Assay
Objective: Determine half-life (
-
Preparation: Dissolve 1 mg of 4-Pyridinealdoxime O-Phenethyl Ether in 1 mL of Methanol (Stock).
-
Initiation: Add 100 µL Stock to 900 µL of your target acidic buffer (e.g., 1M HCl or 5% TFA). Vortex.
-
Sampling:
-
Inject immediately into HPLC (
). -
Inject at
.
-
-
Calculation: Plot
vs. Time. The slope gives you the half-life:
Decision Logic for Experimental Design:
Figure 2: Troubleshooting logic flow for stability assessment.
References
-
Kinetics of Oxime Ether Hydrolysis: Krenk, O. et al. "Hydrolytic Stability of Hydrazones and Oximes." Nature Chemical Biology (via PMC), 2018. Relevant for: General mechanism of C=N bond hydrolysis in acidic media.
-
Pyridine pKa and HPLC Behavior: "Control pH During Method Development for Better Chromatography." Agilent Technologies Technical Overview, 5991-0122EN. Relevant for: Understanding retention time shifts of pyridine derivatives.
-
Acidic Cleavage of Ethers (Contrast): Farmer, S. et al. "18.3: Reactions of Ethers - Acidic Cleavage."[2][3] Chemistry LibreTexts, 2024.[2] Relevant for: Confirming that the C-O phenethyl ether bond requires extreme conditions (HI/HBr) to break, distinguishing it from oxime hydrolysis.
Sources
Technical Support Center: Synthesis of Sterically Hindered Phenethyl Ethers
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of phenethyl ethers, particularly those presenting significant steric challenges. This resource is designed to provide practical, in-depth guidance to overcome common hurdles in your synthetic endeavors. We will explore the nuances of classical methods and delve into modern strategies that offer superior outcomes for sterically demanding substrates. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your reaction conditions for successful etherification.
Section 1: Frequently Asked Questions (FAQs) - Navigating Steric Hindrance
This section addresses the most common issues encountered when attempting to synthesize sterically hindered phenethyl ethers.
Question 1: My Williamson ether synthesis of a phenethyl ether with a bulky secondary or tertiary alcohol is failing, resulting in low yields and significant alkene byproducts. What is happening and how can I fix this?
Answer:
This is a classic problem rooted in the mechanism of the Williamson ether synthesis, which is an S(N)2 reaction.[1][2][3][4][5] When your phenethyl halide is primary, but your alkoxide is derived from a sterically bulky secondary or tertiary alcohol, the alkoxide acts as a strong base rather than a nucleophile.[1][2][3][4] This leads to an E2 elimination pathway, producing an alkene from the phenethyl halide, instead of the desired ether.[1][2][3][4]
Troubleshooting and Solutions:
-
Reverse the Synthons: The most effective solution is to reverse the roles of your starting materials. If possible, use the sterically hindered alcohol to form the phenoxide and react it with a less hindered primary alkyl halide. However, for a phenethyl ether, the phenethyl group itself can be the electrophile.
-
Employ a Milder Base for Alkoxide Formation: Instead of strong bases like sodium hydride (NaH), consider using a milder base such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)).[1] These can be effective in generating the nucleophilic alkoxide with a lower propensity for elimination.
-
Optimize Reaction Conditions:
-
Lower the Temperature: E2 reactions are often favored at higher temperatures. Running your reaction at a lower temperature can favor the S(_N)2 pathway.
-
Choose a Polar Aprotic Solvent: Solvents like DMF or acetonitrile are preferred as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.[1]
-
-
Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction under milder conditions and improve the yield of the desired ether.[6][7]
Question 2: I am attempting an acid-catalyzed dehydration of a phenethyl alcohol with another alcohol to form an unsymmetrical ether, but I'm getting a mixture of products and significant alkene formation. Why is this method not suitable?
Answer:
Acid-catalyzed dehydration is generally a poor choice for the synthesis of unsymmetrical ethers, especially with secondary and tertiary alcohols.[8][9][10][11][12] The harsh acidic conditions and heat promote several side reactions:
-
Formation of Symmetrical Ethers: You will inevitably get a mixture of three ethers: the desired unsymmetrical ether and two symmetrical ethers from the self-condensation of each alcohol.[9][11]
-
Elimination: Secondary and tertiary alcohols readily form stable carbocations under acidic conditions, which then undergo elimination to form alkenes.[9][10] This is often the major pathway.[9][10]
-
Carbocation Rearrangements: The intermediate carbocations can rearrange to more stable forms, leading to a complex mixture of products.[12]
This method is primarily useful for the industrial synthesis of symmetrical ethers from small primary alcohols.[8][9]
Section 2: Advanced Synthetic Strategies for Hindered Phenethyl Ethers
When classical methods fail, modern synthetic protocols offer powerful alternatives.
Question 3: What alternative methods can I use for the synthesis of sterically hindered phenethyl ethers when the Williamson synthesis is not viable?
Answer:
Several modern methods have been developed to address the challenges of steric hindrance in ether synthesis.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for forming C-O bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[13][14][15][16] It typically proceeds with an inversion of stereochemistry at the alcohol carbon.
Mechanism Overview:
The reaction involves the activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by a pronucleophile, in this case, a phenoxide.
Troubleshooting Mitsunobu Reactions for Hindered Substrates:
-
Slow Reaction Rates: Sterically hindered substrates can lead to prohibitively slow reaction times.[17]
-
Retention of Configuration: In some cases with very hindered substrates, retention of configuration has been observed, which can be dependent on the rate of addition of the reagents.[14]
Optimization Strategies:
-
High Concentration and Sonication: A significant rate increase for the Mitsunobu reaction of sterically hindered phenols and alcohols can be achieved by using high concentrations of reactants in combination with sonication.[17]
-
Modified Reagents: Using modified phosphines or azodicarboxylates can sometimes improve yields and reaction times.
Copper- and Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of aryl ethers, including those with bulky alkyl groups, copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination-type) reactions are powerful tools.[18][19][20][21][22][23][24]
Ullmann Condensation:
This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[19][20][21][22][24] While traditionally requiring harsh conditions, modern modifications with ligands allow the reaction to proceed under milder temperatures.[20]
Buchwald-Hartwig Ether Synthesis:
This palladium-catalyzed cross-coupling reaction has emerged as a highly versatile method for the formation of C-O bonds.[18][23][25] It is known for its excellent functional group tolerance and its ability to couple a wide range of aryl halides and pseudohalides with alcohols. The use of sterically bulky phosphine ligands is crucial for the success of these reactions.[25]
Reductive Etherification
Recent advances have led to the development of metal-free reductive etherification methods that are highly effective for synthesizing sterically hindered ethers.[13] One such method employs chlorodimethylsilane (CDMS) and a catalytic amount of a thiourea catalyst.[13][26]
Advantages:
-
Broad Substrate Scope: This method has been shown to be effective for a wide range of substrates, including tertiary and secondary alcohols, and can be used to synthesize complex ethers.[13]
-
Excellent Functional Group Tolerance: It is compatible with a variety of sensitive functional groups.[13]
-
Scalability: The method is scalable, making it suitable for larger-scale syntheses.[13][26]
Section 3: Experimental Protocols and Data
Protocol: Modified Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is designed for the synthesis of a phenethyl ether from a primary phenethyl halide and a sterically hindered secondary alcohol.
Materials:
-
Phenethyl bromide
-
Sterically hindered secondary alcohol (e.g., 1-phenylethanol)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sterically hindered alcohol (1.0 eq) and anhydrous toluene.
-
To this solution, add powdered potassium hydroxide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add the phenethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Powdered KOH | A strong base to deprotonate the alcohol. |
| Catalyst | TBAB | Transfers the alkoxide from the solid phase to the organic phase.[6][7] |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvent. |
| Temperature | 80 °C | Provides sufficient energy for the reaction without promoting significant elimination. |
Protocol: Mitsunobu Reaction for a Hindered Phenethyl Ether
This protocol describes the synthesis of a phenethyl ether from phenethyl alcohol and a sterically hindered phenol.
Materials:
-
Phenethyl alcohol
-
Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)
-
Triphenylphosphine (PPh(_3))
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of the sterically hindered phenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenethyl alcohol (1.2 eq) in THF.
-
To this mixture, add DIAD (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Section 4: Visualizing Reaction Pathways
Williamson Ether Synthesis: S(_N)2 vs. E2 Pathways
Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.
Mitsunobu Reaction Workflow
Caption: Simplified workflow of the Mitsunobu reaction for ether synthesis.
References
-
A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. PMC - NIH. [Link]
-
Preparing Ethers. Chemistry LibreTexts. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Background and reaction development a, The synthesis of hindered ethers... ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Dehydration of Alcohols to Make Ethers. Chemistry LibreTexts. [Link]
-
Question No. 29 & 30 are case-based/data-based questions carrying 4 marks each. Filo. [Link]
-
Synthesizing ethers via acid-catalyzed condensation reactions has limited usefulness: the conditions (sulfuric acid and heat) are conducive to elimination products. i. Primary alcohols will undergo d. Chegg. [Link]
-
New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. [Link]
-
The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
The Ullmann Ether Condensation. ResearchGate. [Link]
-
Ullmann Condensation. SynArchive. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How to overcome Steric Hindrance?. ResearchGate. [Link]
-
Ether, neopentyl phenyl. PubChem - NIH. [Link]
-
Steric Hindrance in the Behavior of Phenyl Alkyl Ether and Derivatives. UNI ScholarWorks. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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Validation & Comparative
1H NMR Characterization of 4-Pyridinealdoxime O-Phenethyl Ether: A Comparative Technical Guide
Part 1: Executive Summary & Structural Context
4-Pyridinealdoxime O-phenethyl ether is a non-quaternary oxime derivative. Unlike its quaternary analogs (e.g., 2-PAM or N-methyl-4-pyridinealdoxime), this neutral molecule is designed to penetrate the Blood-Brain Barrier (BBB), making it a critical candidate for reactivating organophosphate-inhibited acetylcholinesterase (AChE) in the central nervous system.
This guide provides a definitive 1H NMR characterization framework, distinguishing the target molecule from its precursors and isomeric impurities.
Structural Logic & Synthesis Pathway
The characterization strategy must account for the synthetic origin—typically the condensation of 4-pyridinecarboxaldehyde with O-phenethylhydroxylamine or the alkylation of 4-pyridinealdoxime.
Figure 1: Synthetic pathway illustrating the origin of E/Z isomeric mixtures, a critical quality attribute in NMR analysis.
Part 2: 1H NMR Spectral Analysis
The 1H NMR spectrum of 4-Pyridinealdoxime O-phenethyl ether is defined by three distinct zones: the aromatic pyridine system, the diagnostic oxime proton, and the aliphatic phenethyl ether linkage.
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Note: Values are representative of neutral O-substituted pyridine aldoximes in Chloroform-d.
| Fragment / Position | Proton Type | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Interpretation |
| Pyridine Ring | H-2, H-6 | 8.60 - 8.65 | Doublet (dd) | 2H | J ≈ 4.5, 1.6 | Deshielded by ring nitrogen (α-position). |
| Oxime | –CH=N– | 8.15 - 8.25 | Singlet | 1H | - | Diagnostic Peak. Shift varies by E/Z config. |
| Pyridine Ring | H-3, H-5 | 7.45 - 7.55 | Doublet (dd) | 2H | J ≈ 4.5, 1.6 | Shielded relative to α-protons (β-position). |
| Phenyl Ring | Ar-H | 7.20 - 7.35 | Multiplet | 5H | - | Overlapping aromatic signals from the phenethyl group. |
| Ether Linkage | –O–CH₂– | 4.40 - 4.48 | Triplet | 2H | J ≈ 7.0 | Deshielded by oxygen; key for confirming etherification. |
| Benzylic | –CH₂–Ph | 3.00 - 3.10 | Triplet | 2H | J ≈ 7.0 | Benzylic protons; confirms phenethyl chain integrity. |
Critical Quality Attribute: E/Z Isomerism
Oxime ethers exist as geometric isomers. The E-isomer (anti) is typically the active pharmacophore and thermodynamically favored. The Z-isomer (syn) is a common impurity.
-
Differentiation: The oxime methine proton (–CH=N–) is the primary indicator.
-
E-Isomer: δ ~8.20 ppm. The proton is spatially distant from the pyridine ring's anisotropy.
-
Z-Isomer: δ ~7.80 - 8.00 ppm (often upfield). The proton is sterically crowded and shielded by the pyridine ring orientation.
-
Quantification: Integrate the oxime singlets. Purity =
.
-
Part 3: Comparative Analysis
To validate the identity of 4-Pyridinealdoxime O-phenethyl ether, one must compare it against its direct precursor (unsubstituted oxime) and the quaternary standard (2-PAM).
Table 2: Comparative Shift Diagnostics
| Feature | Target: O-Phenethyl Ether | Alternative: 4-Pyridinealdoxime | Alternative: 2-PAM (Iodide) |
| Oxime Proton | ~8.20 ppm | ~8.15 ppm (Broad/Exchangeable OH) | ~8.30 - 8.60 ppm |
| O-H Signal | Absent | Broad singlet ~11-12 ppm (DMSO) | Broad singlet ~12-13 ppm |
| Aliphatic Region | Two Triplets (4.4, 3.0 ppm) | Absent | N-Methyl Singlet (~4.4 ppm) |
| Pyridine H-2,6 | ~8.6 ppm | ~8.6 ppm | ~9.0 - 9.2 ppm (Deshielded by + charge) |
| Solubility | High in CDCl₃, Low in D₂O | Moderate in DMSO, Low in CDCl₃ | High in D₂O, DMSO |
Key Insight: The disappearance of the broad O-H peak and the appearance of the phenethyl triplets (4.4 and 3.0 ppm) is the definitive proof of successful O-alkylation. If the N-methyl singlet appears (approx 4.3-4.4 ppm) without the phenethyl pattern, you have accidentally synthesized the N-methyl quaternary salt (a common side reaction if alkylating conditions are uncontrolled).
Part 4: Experimental Protocols
Protocol A: Sample Preparation for Routine Purity Check
Use this protocol to verify the removal of the O-phenethyl bromide precursor.
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.
-
Reasoning: The neutral ether is highly soluble in CDCl₃. This solvent minimizes exchange broadening of any residual unreacted oxime protons.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of aromatic protons).
-
Scans: 16 (Sufficient for >10 mg).
-
Protocol B: Determination of E/Z Ratio
Use this protocol if the biological assay requires >95% E-isomer.
-
Solvent: DMSO-d6 .
-
Reasoning: DMSO often separates the E/Z oxime singlets more effectively than chloroform due to dipole interactions.
-
-
Parameters: Increase D1 to 5.0 seconds to ensure full relaxation of the methine protons for accurate integration.
-
Analysis:
-
Expand the region 7.5 – 8.5 ppm.[1]
-
Set the major peak (E-isomer, ~8.3 ppm in DMSO) integral to 100.
-
Integrate the minor satellite peak (Z-isomer, usually ~7.9 ppm).
-
Part 5: Troubleshooting & Impurities
Figure 2: Diagnostic logic flow for identifying common synthetic impurities.
References
-
Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new nerve agent reactivators." Medicinal Research Reviews.
-
Kuca, K., et al. (2004). "Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Quaternary Pyridinium Aldoximes." Neurotoxicity Research.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for chemical shift prediction of pyridine and ether fragments).
-
Chambers, J. E., et al. (2016). "Novel substituted phenoxyalkyl pyridinium oximes as potential centrally-effective reactivators."[2][3] Chemico-Biological Interactions.
Sources
Comparative Guide: NMR Distinction of O- vs. N-Alkylation in Pyridine Oximes
Topic: Distinguishing O-alkylation vs. N-alkylation in Pyridine Oximes by NMR Content Type: Publish Comparison Guide
Executive Summary
In the development of reactivators for organophosphate poisoning (e.g., pralidoxime analogs) and novel CNS drugs, pyridine oximes present a classic "ambident nucleophile" challenge. Alkylation can occur at three distinct sites: the Pyridine Ring Nitrogen (forming pyridinium salts), the Oxime Oxygen (forming oxime ethers), and rarely, the Oxime Nitrogen (forming nitrones).
Correct structural assignment is critical; pyridinium salts are often the desired pharmacophore for solubility and potency, whereas oxime ethers may serve as neutral, blood-brain barrier (BBB) permeable prodrugs. This guide provides a definitive, self-validating NMR workflow to distinguish these regioisomers, moving beyond simple 1H chemical shifts to rely on heteronuclear connectivity (HMBC) and nitrogen chemical environments (
Mechanistic Context & Regioisomer Pathways
The pyridine oxime moiety contains three nucleophilic centers. The product distribution is heavily influenced by the base used, solvent polarity, and the hardness/softness of the electrophile.
-
Path A (Ring N-Alkylation): Favored by neutral conditions or weak bases; forms a cationic pyridinium salt.
-
Path B (Oxime O-Alkylation): Favored by strong bases (e.g., NaH, KOtBu) that deprotonate the oxime oxygen (forming the oximate anion).
-
Path C (Oxime N-Alkylation): A competing pathway for the oximate anion, leading to nitrones.
Figure 1: Reaction pathways for pyridine oxime alkylation. Path A and B are the primary competitors in drug synthesis.
Comparative Analysis: NMR Diagnostics
The following table summarizes the diagnostic signals. Note that chemical shifts (
| Feature | Pyridinium Salt (Ring N-Alkyl) | Oxime Ether (O-Alkyl) | Nitrone (Oxime N-Alkyl) |
| Alkyl | |||
| Pyridine Ring Protons | Significant Downfield Shift ( | Minimal Shift (Remains similar to starting material) | Minimal/Moderate Shift (Depends on conjugation) |
| Oxime Carbon ( | |||
| HMBC Correlation | Alkyl protons | Alkyl protons | Alkyl protons |
Deep Dive: The "Why" Behind the Shifts
-
Pyridinium Salts (Ring-N): The formation of a quaternary nitrogen introduces a full positive charge into the aromatic ring. This dramatically reduces electron density, causing a strong deshielding effect on the ring protons (especially those ortho to the nitrogen) and the
-protons of the alkyl group. -
Oxime Ethers (O-Alkyl): The alkyl group is attached to oxygen. The electronegativity of oxygen deshields the
-protons ( 4.2 ppm), but the pyridine ring remains neutral, preserving its standard aromatic shifts. -
Nitrones (N-Alkyl): The alkyl group is on the oxime nitrogen.[1] While the proton shifts can mimic O-alkylation, the
N NMR shift is distinct because the nitrogen oxidation state and hybridization environment differ significantly from the oxime ether.
Experimental Protocol: The Self-Validating Workflow
Do not rely on 1H NMR alone. The overlap between O-alkyl and N-alkyl signals can be deceptive, especially with electron-withdrawing substituents.
Step 1: Sample Preparation
-
Solvent: Use DMSO-
rather than CDCl . Pyridinium salts are often insoluble in chloroform. Furthermore, DMSO prevents aggregation that can broaden signals. -
Concentration: Prepare a concentrated sample (
10-20 mg/0.6 mL) to ensure detection of quaternary carbons in HMBC.
Step 2: 1D Screening (
H &
C)
-
Check the Aromatic Region: Compare the product's pyridine protons to the starting material.
-
Large Shift (>0.5 ppm): Likely Pyridinium (Ring-N) .
-
Small Shift (<0.2 ppm): Likely Oxime Ether or Nitrone .
-
-
Check the Alkyl Region:
- ppm usually indicates Ring-N .
- ppm usually indicates O-Alkyl .
Step 3: The "Judge" – 2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the critical step for unambiguous assignment. Set the long-range coupling constant delay (
-
Locate the Alkyl
-Protons (the new or group). -
Trace the Correlations:
-
Scenario A: The alkyl protons show a strong 3-bond correlation to Pyridine Ring Carbons (specifically C2 and C6).
-
Scenario B: The alkyl protons show a strong 3-bond correlation to the Oxime Carbon (
).
-
-
Differentiating Scenario B (O-Alkyl vs. Nitrone):
-
Method 1 (
C Shift): Check the chemical shift of the correlated carbon. If >150 ppm, it is likely the Oxime Ether . If <140 ppm, suspect Nitrone . -
Method 2 (
N HMBC - Gold Standard): Run a HMBC.-
Oxime Ether: Nitrogen shift
380 ppm (relative to liq. NH ). -
Nitrone: Nitrogen shift
300 ppm.
-
-
Decision Tree for Structural Assignment
Figure 2: Analytical workflow for assigning pyridine oxime alkylation products.
References
-
LaPlante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link
-
Silva, G. A., et al. (2020). "Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy." Magnetic Resonance in Chemistry. Link
-
Kovacs, T., et al. (2015). "Tandem β-Elimination/Hetero-Michael Addition Rearrangement of an N-Alkylated Pyridinium Oxime to an O-Alkylated Pyridine." Journal of Organic Chemistry, 80(9). Link
-
Marek, R., et al. (2007).[2][3] "15N NMR spectroscopy in structural analysis: an update (2001–2005)." Current Organic Chemistry, 11(13), 1154-1205.[2] Link
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of Pyridine Aldoxime O-Ether Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide, therefore, pivots from a direct comparison of existing X-ray crystallography data to a more foundational and equally critical subject: a methodological framework for the synthesis, crystallization, and structural analysis of novel pyridine aldoxime O-ether derivatives. As a senior application scientist, my objective is to provide not just a protocol, but the underlying rationale to empower researchers in their pursuit of new chemical entities.
Synthetic Pathways to Pyridine Aldoxime O-Ethers
The journey to structural elucidation begins with the synthesis of high-purity material. The most common and reliable method for preparing pyridine aldoxime O-ethers involves a two-step process: the formation of the pyridine aldoxime followed by its O-alkylation.
Synthesis of the Pyridine Aldoxime Precursor
A robust method for the synthesis of pyridine aldoximes involves the reaction of the corresponding pyridine carboxaldehyde with hydroxylamine.
Experimental Protocol: Synthesis of Pyridine-4-aldoxime
-
Dissolution: Dissolve 10.0 g of pyridine-4-carboxaldehyde in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Hydroxylamine Addition: In a separate beaker, dissolve 7.6 g of hydroxylamine hydrochloride in a minimal amount of water and add it to the flask.
-
Base Addition: Slowly add a solution of 1 M sodium hydroxide to the reaction mixture until a pH of 8-9 is achieved.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. Reduce the volume of the solvent under reduced pressure.
-
Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield pyridine-4-aldoxime.
O-Alkylation of the Pyridine Aldoxime
The crucial step of forming the O-ether linkage is typically achieved via a Williamson ether synthesis, where the oxime is deprotonated with a suitable base to form the oximate anion, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: Synthesis of Pyridine-4-aldoxime O-benzyl ether
-
Deprotonation: Suspend 5.0 g of pyridine-4-aldoxime in 50 mL of anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise to the suspension. Stir the mixture at 0 °C for 30 minutes, during which the suspension should become a clear solution of the sodium oximate.
-
Alkylation: Add 1.2 equivalents of benzyl bromide dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pyridine-4-aldoxime O-benzyl ether.
Caption: General synthetic workflow for pyridine aldoxime O-ethers.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallographic analysis. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.
Solvent Selection
The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A preliminary screening of solvents with varying polarities is essential.
Common Crystallization Techniques
Several methods can be employed to achieve the slow crystallization necessary for single-crystal growth.[2]
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystal formation.[2]
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed to room temperature, and then further cooled in a refrigerator or freezer.
Caption: Workflow for obtaining single crystals.
Characterization: A Multi-faceted Approach
While X-ray crystallography provides the definitive solid-state structure, it is crucial to characterize the bulk material using other spectroscopic techniques to ensure the crystal is representative of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. Key diagnostic signals for a pyridine aldoxime O-ether include the chemical shift of the imine proton (-CH=N-) and the protons of the O-alkyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The C=N stretch of the oxime ether is typically observed in the region of 1650-1600 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the formation of the O-ether.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the crystal structure.
Data Collection and Structure Refinement
The diffraction data is processed to yield the unit cell dimensions, space group, and the intensities of the reflections. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, and refine a model of the atomic positions and displacement parameters.
A Framework for Comparative Structural Analysis
When comparing the crystal structures of a series of pyridine aldoxime O-ether derivatives, several key parameters should be analyzed to understand the influence of structural modifications on the solid-state packing and conformation.
Key Crystallographic Parameters for Comparison
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Z (Molecules per unit cell) | Indicates the number of molecules in the unit cell. |
| Calculated Density | A physical property derived from the crystal structure. |
| Key Bond Lengths (C=N, N-O, O-C) | Provides insight into the electronic nature of the oxime ether linkage. |
| Key Bond Angles (C=N-O, N-O-C) | Describes the geometry around the oxime ether functional group. |
| Torsion Angles | Reveals the conformation of the molecule, particularly the orientation of the pyridine ring relative to the oxime ether and the conformation of the O-alkyl group. |
| Intermolecular Interactions | Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. |
Interpreting the Data: Causality and Implications
The power of a comparative analysis lies in correlating structural changes with observed differences in crystallographic parameters. For instance:
-
Effect of the O-Alkyl Group: How does varying the size and nature of the O-alkyl group (e.g., methyl, ethyl, benzyl) influence the crystal packing? Larger, more flexible groups may lead to less dense packing and different intermolecular interactions.
-
Position of the Pyridine Nitrogen: Comparing derivatives where the aldoxime O-ether is at the 2-, 3-, or 4-position of the pyridine ring can reveal how the position of the nitrogen atom as a hydrogen bond acceptor affects the supramolecular assembly.
-
Conformational Polymorphism: Do any of the derivatives exhibit polymorphism, crystallizing in different forms with distinct molecular conformations and packing arrangements? This is of critical importance in the pharmaceutical industry as different polymorphs can have different solubilities and bioavailabilities.
Conclusion
While a direct comparison of X-ray crystallography data for a series of pyridine aldoxime O-ethers is hampered by the lack of publicly available data, this guide provides a comprehensive framework for researchers to generate and analyze this valuable information. By systematically synthesizing, crystallizing, and characterizing these compounds, the scientific community can build a deeper understanding of their structure-property relationships. This, in turn, will facilitate the rational design of new pyridine-based molecules with tailored properties for applications in drug discovery and materials science. The methodologies outlined herein are designed to be self-validating, ensuring that the data generated is both accurate and reliable, upholding the highest standards of scientific integrity.
References
-
Acta Crystallographica Section E: Crystallographic Communications. (2023). International Union of Crystallography. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Görbitz, C. H. (2007). The structure of crystalline amino acids. In Topics in Current Chemistry (pp. 1-47). Springer, Berlin, Heidelberg. [Link]
-
Zeitschrift für Kristallographie - New Crystal Structures. (2023). De Gruyter. [Link]
Sources
Elemental Analysis Standards for Pyridine-Based Oxime Ethers: A Comparative Guide
Executive Summary
Pyridine-based oxime ethers represent a unique challenge in analytical chemistry. Structurally significant in agrochemicals (e.g., Pyriproxyfen derivatives) and reactivators for acetylcholinesterase, these compounds combine a nitrogen-rich heterocyclic ring with a potentially labile oxime ether linkage (
This guide moves beyond generic protocols to address the specific physicochemical hurdles of this class: hygroscopicity of the pyridine nitrogen , thermal instability of the oxime bond , and refractory combustion behavior . We compare the "Gold Standard" combustion analysis (CHNS) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a decision matrix for their application in drug development.
Part 1: The Challenge of Pyridine-Based Oxime Ethers
The Nitrogen Trap
Pyridine rings are thermodynamically stable, but when coupled with an oxime ether, the nitrogen content significantly increases. In standard combustion analysis (Dumas/Pregl methods), this high N-content often leads to the formation of nitrogen oxides (
Thermal Instability & Hygroscopicity
-
Beckmann Rearrangement: At the high temperatures required for combustion (>950°C), oxime ethers can undergo premature rearrangement before total oxidation, leading to the formation of refractory char.
-
Hygroscopicity: The lone pair on the pyridine nitrogen is a hydrogen-bond acceptor. These compounds frequently form non-stoichiometric hydrates, causing "drifting" weights during the weighing process, which is the single largest source of error in elemental analysis.
Part 2: Comparative Methodology
While Combustion Analysis (CHNS) remains the journal standard for bulk purity, it is no longer the only tool. The following table contrasts CHNS with its primary alternatives for this specific chemical class.
Table 1: Performance Matrix for Pyridine-Based Oxime Ethers[1]
| Feature | Combustion Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Bulk Purity (% w/w) | Absolute Purity (% w/w) | Molecular Formula ID |
| Precision | |||
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Solvent/Salt Detection | Excellent (Indirectly via C/H ratios) | Excellent (Direct quantification) | Poor (Invisible to ionization) |
| Inorganic Impurities | Detects as "Ash" (if O-mode used) | Invisible (unless nuclei active) | Invisible |
| Specific Limitation | Requires | Requires Internal Standard (IS) | Ion suppression effects |
| Journal Acceptance | Mandatory (JOC, JACS: | Accepted as substitute if validated | Supporting only |
Part 3: Experimental Protocols
Decision Matrix: Selecting the Right Method
Before consuming sample, determine the analytical goal using the workflow below.
Figure 1: Analytical decision tree for nitrogenous heterocycles.
Optimized CHNS Protocol for Pyridine Oxime Ethers
Objective: Achieve
Reagents & Equipment:
-
Combustion Aid: Tungsten Trioxide (
) powder (High Purity). Why: acts as a flux and oxygen donor, preventing char formation on the pyridine ring. -
Capsules: Tin (Sn) capsules (Standard) or Silver (Ag) if Halogens are present.
-
Instrument: Flash 2000 / Elementar vario (or equivalent) in CHNS Mode.
Step-by-Step Workflow:
-
Sample Pre-treatment (Critical):
-
Dry the pyridine oxime ether in a vacuum desiccator (
mbar) over for at least 4 hours. -
Note: Do not use heat (>40°C) as oxime ethers may sublime or degrade.
-
-
Weighing (The "Drift" Check):
-
Place a tin capsule on the microbalance.[1] Tare.
-
Add 2.0–3.0 mg of sample.
-
Validation: Observe the weight for 30 seconds. If weight increases by >0.005 mg, the sample is hygroscopic.
-
Correction: If hygroscopic, seal the capsule immediately using a cold-weld press.
-
-
Addition of Catalyst:
-
Add 5–10 mg of
directly over the sample in the capsule. -
Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Combustion Parameters:
-
Furnace Temp: Set to 980°C (Standard is often 950°C; Pyridines require higher heat).
-
Oxygen Boost: Increase
injection time by 2 seconds to ensure complete oxidation of the oxime linkage.
-
Data Interpretation (The 0.4% Rule)
Journal standards (e.g., ACS guidelines) require that Found values deviate no more than 0.4% from Calculated values.[2]
Troubleshooting Failure: If Carbon is high and Nitrogen is low :
-
Cause: Incomplete combustion (formation of refractory char).
-
Solution: Increase
amount or switch to "Oxygen Enriched" method.
If Carbon is low and Hydrogen is high :
-
Cause: Trapped solvent (usually water or dichloromethane).
-
Solution: Recalculate assuming a solvate (e.g.,
). If the data fits the solvate model perfectly, the sample is pure but solvated. Confirm with qNMR.
Part 4: Visualization of the Combustion Pathway
Understanding the chemical fate of the sample inside the analyzer ensures better troubleshooting.
Figure 2: Reaction pathway showing the critical role of the reduction tube in converting pyridine-derived NOx to measurable N2.
References
-
American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[3][4] [Link]
-
National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
Elementar. (2025).[5][1] Best practices for sample preparation in elemental analysis.[Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][6][7] Journal of Medicinal Chemistry. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation Guide.[Link]
Sources
- 1. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Characterization of 4-Pyridinealdoxime O-Phenethyl Ether
Topic: UV-Vis Absorption Maxima of 4-Pyridinealdoxime O-Phenethyl Ether Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Context
4-Pyridinealdoxime O-Phenethyl Ether (CAS: Not widely indexed; derivative of 696-54-8) is a lipophilic derivative of 4-pyridinealdoxime (4-PAM). While the parent oxime is a standard reactivator for acetylcholinesterase (AChE) inhibited by organophosphates, its hydrophilic nature limits blood-brain barrier (BBB) penetration. The O-phenethyl ether derivative is designed to enhance lipophilicity, potentially serving as a non-ionizable prodrug or a probe for structure-activity relationship (SAR) studies in antidotal therapy.
This guide provides a comparative spectral analysis, distinguishing the O-ether from its parent compound and potential N-alkylated byproducts using UV-Vis spectroscopy.
Theoretical Spectral Profile & Chromophore Analysis
The UV-Vis absorption profile of 4-Pyridinealdoxime O-Phenethyl Ether is a composite of two distinct chromophores that are electronically decoupled by the ether linkage.
Chromophore Deconvolution
| Chromophore | Transition Type | Expected | Contribution to Spectrum |
| Pyridine Ring | 250 – 260 | Dominant. High molar absorptivity ( | |
| C=N (Oxime) | ~255 (Overlaps) | Conjugated with pyridine; intensifies the primary band. | |
| Phenethyl (Benzene) | 200 – 220 (E2 band)~260 (B band) | The E2 band is intense but often cut off by solvent. The B band is weak and obscured by the pyridine signal. | |
| Ether Oxygen | < 200 | Auxochromic effect only; slight bathochromic shift (+2-5 nm) relative to parent. |
Predicted Absorption Maxima
Based on structural additivity and data from analogous O-alkylated pyridine oximes:
-
Primary Maximum (
): 254 – 258 nm (in Methanol/Ethanol) -
Secondary Features: Potential shoulder at ~280 nm (
) depending on solvent polarity.
Comparative Performance: O-Ether vs. Alternatives
The critical utility of UV-Vis in this context is not just detection, but structural differentiation . The O-phenethyl ether must be distinguished from the unreacted parent oxime and the N-alkylated pyridinium salt (a common synthesis byproduct).
Table 1: Spectral Differentiation Matrix
| Compound | Structure State | pH Sensitivity (Spectral Shift) | |
| 4-Pyridinealdoxime O-Phenethyl Ether | Target | 255 ± 3 nm | None. (No acidic proton on oxime). |
| 4-Pyridinealdoxime (Parent) | Precursor | 253 nm | High. Shifts to ~290-300 nm in basic pH (Oximate anion formation). |
| N-Phenethyl Pyridinium Salt | Isomer/Byproduct | > 265 nm | Moderate. Quaternization of pyridine nitrogen causes a bathochromic (red) shift. |
Critical Insight: The lack of bathochromic shift upon addition of NaOH is the definitive "Go/No-Go" quality control test for the O-ether. If the spectrum shifts to ~300 nm with base, your sample contains unreacted parent oxime.
Experimental Protocol: Self-Validating Characterization
Objective: Determine
Materials
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
-
Reference: 4-Pyridinealdoxime (Sigma-Aldrich, >98%).
-
Base: 0.1 M NaOH (aq).
Step-by-Step Methodology
-
Baseline Correction:
-
Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 mins.
-
Run a baseline scan (200–400 nm) with pure methanol in both sample and reference cuvettes.
-
-
Stock Preparation:
-
Prepare a
M stock solution of the O-phenethyl ether in methanol. -
Note: Ensure complete dissolution; sonicate if necessary due to increased lipophilicity.
-
-
Dilution & Scanning:
-
Dilute stock to
M (Target Absorbance ~0.5 – 0.8 AU). -
Scan from 200 to 400 nm. Record
.
-
-
The "Base Shift" Validation (The Trust Test):
-
Add 1 drop of 0.1 M NaOH to the cuvette. Invert to mix.
-
Re-scan.
-
Pass Criteria: Spectrum remains superimposable on the original scan (within ±2 nm).
-
Fail Criteria: Appearance of a new band >280 nm (indicates hydrolysis or unreacted precursor).
-
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and validating the O-Phenethyl Ether, highlighting the critical UV-Vis decision node.
Figure 1: Synthesis and spectral validation workflow for 4-Pyridinealdoxime O-Phenethyl Ether. The UV-Vis "Base Shift" test is the critical control point.
References
Safety Operating Guide
4-Pyridinealdoxime O-Phenethyl Ether proper disposal procedures
Executive Summary & Immediate Action
4-Pyridinealdoxime O-Phenethyl Ether is a specialized pyridine derivative often utilized in neuropharmacology and synthetic organic chemistry. Due to the combination of a pyridine ring (potential neurotoxicity/hepatotoxicity) and an oxime ether functionality (thermal sensitivity), this compound requires a disposal strategy that exceeds standard organic waste protocols.
Core Directive: Do NOT dispose of this compound via sanitary sewer, trash, or evaporation. It must be treated as Hazardous Chemical Waste and routed for high-temperature incineration.
Hazard Mechanism & Scientific Rationale
To ensure safety, we must understand the causality of the hazards associated with this molecule. We do not simply follow rules; we manage chemical behavior.[1][2][3]
Structural Deconstruction
-
The Pyridine Moiety: The pyridine ring is structurally stable but biologically active. Pyridine derivatives can act as central nervous system (CNS) depressants and hepatotoxins. Improper disposal into water systems can lead to long-term aquatic toxicity due to the ring's stability against hydrolysis [1].
-
The Oxime Ether Linkage (
): While oxime ethers are generally more stable than free oximes, they remain susceptible to hydrolysis under strong acidic conditions and can exhibit exothermic decomposition if subjected to high heat or strong oxidizers. This necessitates strict segregation from oxidizing acids (e.g., Nitric Acid) in the waste stream [2].[3]
Waste Classification[5]
-
RCRA Status: While 4-Pyridinealdoxime O-Phenethyl Ether is not explicitly P-listed or U-listed by name (unlike Pyridine, U196), it must be characterized by the generator.
-
Default Classification: Treat as Hazardous Waste .[3]
Pre-Disposal Characterization (Self-Validating System)
Before moving the chemical from the bench, complete this Waste Characterization Matrix . This acts as a "stop-gate" to prevent incompatible mixing.
| Parameter | Check | Action / Constraint |
| Physical State | [ ] | Solid: Package in original container or wide-mouth jar. Liquid: Bulked in compatible solvent (Ensure <10% halogen content for non-halogenated streams). |
| Purity | [ ] | If synthesized in-house, ensure no residual oxidizing agents (e.g., peroxides, nitric acid) are present. |
| pH Check | [ ] | Ensure waste solution is pH 6-9 . Acidic hydrolysis can cleave the oxime ether; basic conditions are generally safer for storage prior to incineration. |
| Compatibility | [ ] | CRITICAL: Segregate from strong oxidizers and mineral acids.[3] |
Step-by-Step Disposal Workflow
Phase 1: Segregation & Packaging
-
Solids:
-
Place the solid substance into a clear, wide-mouth glass or HDPE jar.
-
Label clearly: "Hazardous Waste - Toxic - 4-Pyridinealdoxime O-Phenethyl Ether."
-
Tape the lid securely with vinyl tape to prevent loosening during transport.
-
-
Solutions (HPLC Waste / Mother Liquors):
-
Determine the solvent base.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetonitrile.
-
Halogenated: If dissolved in DCM or Chloroform.
-
Note: Do not mix these streams to minimize disposal costs and prevent immiscible layer formation.
-
Phase 2: The "Lab Pack" Protocol
For pure chemicals or small research quantities, the Lab Pack method is the industry gold standard.
-
Place the primary container (jar/bottle) into a secondary containment bucket (typically 5-gallon poly pail).
-
Fill void spaces with an inert absorbent (vermiculite or clay). Do not use sawdust (combustible) with potentially oxidizing oxime derivatives.
-
Seal the outer pail and label for "Lab Pack - Incineration."
Phase 3: Final Disposition
-
Method: High-Temperature Incineration.
-
Rationale: Pyridine rings require temperatures >1000°C for complete mineralization to
and . Lower temperature thermal treatment may result in incomplete combustion and release of toxic pyridine vapors [3].
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision logic tree for the segregation and packaging of 4-Pyridinealdoxime O-Phenethyl Ether waste streams.
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is required to prevent environmental release.[3]
-
Evacuate & Ventilate: Pyridine derivatives often have distinct, unpleasant odors and can cause respiratory irritation.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a commercial solvent spill pad.
-
Contraindication: Do NOT use bleach (hypochlorite) to clean the spill. Hypochlorites can react with amines/pyridines to form chloramines (toxic gas) [4]. Use a mild detergent and water for final cleanup.
-
References
-
National Research Council.[7] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] [Link]8]
-
U.S. Environmental Protection Agency. (2023).[2][9] Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). OSHA.gov. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Prudent practices for disposal of chemicals from laboratories (Journal Article) | OSTI.GOV [osti.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
